molecular formula C8H17NO3 B063324 Methyl (6-hydroxyhexyl)carbamate CAS No. 163361-15-7

Methyl (6-hydroxyhexyl)carbamate

Cat. No.: B063324
CAS No.: 163361-15-7
M. Wt: 175.23 g/mol
InChI Key: BRRXCRIHYUFJMA-UHFFFAOYSA-N
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Description

Methyl (6-hydroxyhexyl)carbamate is a chemical building block of interest in organic synthesis and medicinal chemistry. It features a carbamate group, a key structural motif known for its stability and utility in drug design [citation 5]. The carbamate functionality is widely used as a peptide bond surrogate due to its favorable metabolic stability and ability to enhance permeability across cellular membranes [citation 5]. The terminal hydroxy group provides a handle for further chemical modification, allowing researchers to conjugate the molecule to other structures or polymers. This compound is closely related to its Fmoc-protected analog, (9H-fluoren-9-yl)this compound (CAS 127903-20-2), a well-established reagent used in solid-phase peptide synthesis [citation 7][citation 10]. As such, this compound serves as a versatile scaffold or intermediate for constructing more complex molecules for research applications in pharmaceuticals and biochemistry. This product is provided For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use.

Properties

CAS No.

163361-15-7

Molecular Formula

C8H17NO3

Molecular Weight

175.23 g/mol

IUPAC Name

methyl N-(6-hydroxyhexyl)carbamate

InChI

InChI=1S/C8H17NO3/c1-12-8(11)9-6-4-2-3-5-7-10/h10H,2-7H2,1H3,(H,9,11)

InChI Key

BRRXCRIHYUFJMA-UHFFFAOYSA-N

SMILES

COC(=O)NCCCCCCO

Canonical SMILES

COC(=O)NCCCCCCO

Synonyms

Carbamic acid, (6-hydroxyhexyl)-, methyl ester (9CI)

Origin of Product

United States

Foundational & Exploratory

Chemical structure and molecular weight of Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl (6-hydroxyhexyl)carbamate: Structure, Properties, and Synthesis

Introduction

This compound is an organic molecule belonging to the carbamate class of compounds. Carbamates are esters of carbamic acid and are characterized by the presence of a carbonyl group bonded to both an oxygen and a nitrogen atom. These compounds and their derivatives are of significant interest in the fields of medicinal chemistry and materials science due to their diverse biological activities and utility as key synthetic intermediates.[1] This guide provides a comprehensive overview of the chemical structure, molecular weight, potential synthetic routes, and physicochemical properties of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Molecular Properties

The chemical structure of this compound features a linear six-carbon alkyl chain (hexyl) with a hydroxyl (-OH) group at one terminus and a methyl carbamate group (-NHCOOCH₃) at the other.

Systematic IUPAC Name: Methyl N-(6-hydroxyhexyl)carbamate

Molecular Formula: C₈H₁₇NO₃

Chemical Structure:

Physicochemical Data Summary
PropertyValueSource/Method
Molecular Weight 175.22 g/mol Calculated
Appearance Expected to be a colorless to light yellow oil or a low-melting solidInferred from similar compounds[2][3]
Solubility Expected to be soluble in water and polar organic solventsInferred from similar compounds[4]
Hydrogen Bond Donors 2Calculated
Hydrogen Bond Acceptors 3Calculated

Synthesis of this compound

The synthesis of this compound can be achieved through several established methods for carbamate formation. A common and efficient approach involves the reaction of 6-amino-1-hexanol with a methylating agent for the carbamate function, such as dimethyl carbonate or methyl chloroformate.

Synthetic Workflow Diagram

Synthesis_Workflow Reactant1 6-Amino-1-hexanol Reaction Carbamoylation Reactant1->Reaction Reactant2 Dimethyl Carbonate Reactant2->Reaction Catalyst Base (e.g., DBU) or Metal Catalyst Catalyst->Reaction Product This compound Reaction->Product Purification Purification (e.g., Chromatography) Product->Purification FinalProduct Pure Product Purification->FinalProduct

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis via Dimethyl Carbonate

This protocol is adapted from general procedures for the synthesis of methyl carbamates from primary amines using dimethyl carbonate.[5]

Materials:

  • 6-Amino-1-hexanol

  • Dimethyl carbonate (DMC)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or another suitable base/catalyst

  • Anhydrous solvent (e.g., Toluene or DMF)

  • Silica gel for column chromatography

  • Ethyl acetate and hexane for elution

Procedure:

  • To a solution of 6-amino-1-hexanol (1 equivalent) in the chosen anhydrous solvent, add an excess of dimethyl carbonate (e.g., 5-10 equivalents).

  • Add a catalytic amount of DBU (e.g., 0.1 equivalents).

  • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at a temperature ranging from 90°C to 130°C. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess dimethyl carbonate under reduced pressure.

  • Purify the crude product by silica gel column chromatography, using a gradient of ethyl acetate in hexane as the eluent, to obtain pure this compound.

Spectroscopic Characterization (Predicted)

  • ¹H NMR: Expected signals would include a singlet for the methyl group protons (~3.6 ppm), a triplet for the methylene protons adjacent to the hydroxyl group (~3.6 ppm), a triplet for the methylene protons adjacent to the carbamate nitrogen (~3.1 ppm), and a series of multiplets for the central methylene protons of the hexyl chain.

  • ¹³C NMR: Key signals would be observed for the carbonyl carbon of the carbamate (~157 ppm), the methyl carbon of the carbamate (~52 ppm), the carbon bearing the hydroxyl group (~62 ppm), and the carbon attached to the nitrogen (~41 ppm), along with signals for the other methylene carbons in the hexyl chain.

  • IR Spectroscopy: Characteristic absorption bands would include a broad O-H stretch (~3300 cm⁻¹), an N-H stretch (~3300 cm⁻¹), C-H stretches (~2900-3000 cm⁻¹), and a strong C=O stretch for the carbamate carbonyl group (~1700 cm⁻¹).[6]

  • Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z = 175.22. Fragmentation patterns would likely involve cleavage of the hexyl chain and loss of small neutral molecules.

Applications and Significance in Research and Development

Carbamate-containing molecules have a wide range of applications in the pharmaceutical and agrochemical industries.[1] The bifunctional nature of this compound, possessing both a hydroxyl group and a carbamate group, makes it a versatile building block in organic synthesis.

Potential Applications:
  • Linker Molecule: The hydroxyl group can be further functionalized, allowing the molecule to act as a linker in the synthesis of more complex molecules, such as prodrugs or bioconjugates.[2][3]

  • Monomer for Polyurethanes: The presence of a hydroxyl group allows it to be used as a monomer in the synthesis of polyurethanes, a class of polymers with diverse applications.[4]

  • Intermediate for Drug Synthesis: The carbamate moiety is a common structural motif in many biologically active compounds. This molecule could serve as a key intermediate in the synthesis of novel therapeutic agents.[1]

Safety and Handling

Specific safety data for this compound is not available. However, based on the general properties of carbamates and alkyl alcohols, it should be handled with appropriate care in a well-ventilated laboratory. Standard personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Carbamates as a class can have varying levels of toxicity, and therefore, exposure should be minimized.[4]

Conclusion

This compound is a bifunctional organic molecule with potential applications in various areas of chemical synthesis and materials science. This guide has provided a detailed overview of its chemical structure, molecular properties, and a plausible synthetic route. The insights provided are intended to support researchers and professionals in the effective utilization of this and similar carbamate-containing compounds in their work.

References

  • PubChem. (9H-Fluoren-9-yl)methyl (6-(bis(4-methoxyphenyl)(phenyl)methoxy)-5-(hydroxymethyl)hexyl)carbamate. [Link]

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate. [Link]

  • Selva, M., et al. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure an. J. Org. Chem., 70(7), 2772-2779. [Link]

  • Organic Chemistry Portal. Synthesis of carbamates by carbamoylation. [Link]

  • Wikipedia. Methyl carbamate. [Link]

  • National Center for Biotechnology Information. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. [Link]

  • Hebei Guangxing Chemical Industry Co., Ltd. Methyl Methylcarbamate. [Link]

  • Google Patents.
  • National Center for Biotechnology Information. Spectroscopic Identification of Carbamate Formation and Synergistic Binding in Amide–CO2® Complexes. [Link]

  • PrepChem.com. Synthesis of hexyl carbamate. [Link]

  • Nine Chongqing Chemdad Co. TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE. [Link]

  • Taylor & Francis Online. Methyl carbamate – Knowledge and References. [Link]

  • Pittelkow, M. Selective Synthesis of Carbamate Protected Polyamines Using Alkyl Phenyl Carbonates. [Link]

Sources

Physicochemical properties of Methyl (6-hydroxyhexyl)carbamate for polymer research

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a foundational reference for researchers investigating non-isocyanate polyurethanes (NIPUs) and functional polymer precursors.

A Precursor for Isocyanate-Free Polyurethane Synthesis

Executive Summary: The Non-Isocyanate Shift

Methyl N-(6-hydroxyhexyl)carbamate (M6HC) represents a critical class of AB-type monomers in the field of sustainable polymer chemistry. Unlike traditional polyurethane synthesis, which relies on the addition of polyols to toxic, moisture-sensitive isocyanates (the "isocyanate route"), M6HC enables the synthesis of polyurethanes via polycondensation (transurethanization) .

This molecule contains both the nucleophile (hydroxyl group, -OH) and the electrophile (carbamate ester, -NH-CO-OCH₃) within a single aliphatic chain. This duality allows for self-polymerization or use as a "blocked" isocyanate model, eliminating the need for phosgene-derived reagents and offering a pathway to greener, safer high-performance materials.

Physicochemical Profile

M6HC is an amphiphilic molecule. Its properties are defined by the competition between the hydrogen-bonding capability of the urethane/hydroxyl groups and the hydrophobic nature of the hexamethylene spacer.

Table 1: Physicochemical Specifications
PropertyValue / DescriptionRelevance to Protocol
IUPAC Name Methyl N-(6-hydroxyhexyl)carbamateStandard nomenclature for searching.
Molecular Formula

Stoichiometric calculations.
Molecular Weight 175.23 g/mol Polymerization degree (

) calculations.
Physical State Viscous liquid or waxy white solidDepends on purity/temperature. Tends to supercool.
Melting Point ~50–60 °C (Predicted/Analogous)Note: Often handled as a melt >60°C.
Solubility Soluble in MeOH, DMSO, DMAcRequires polar aprotic solvents for analysis.
LogP (Predicted) ~0.8 – 1.2Indicates moderate lipophilicity; compatible with aliphatic diols.
Flash Point >110 °CSafe for standard high-temp polymerization setups.

Senior Scientist Note: Pure hydroxy-carbamates often exhibit polymorphism. If your sample appears as a semi-solid slurry at room temperature, it is likely not impure but rather crystallizing slowly. Always heat to 70°C to homogenize before aliquoting.

Synthesis Strategy: The Carbonate Route

To maintain a "green" profile, M6HC should not be synthesized via the reaction of 6-aminohexanol with methyl chloroformate (which reintroduces phosgene derivatives). The preferred industrial and research method is the aminolysis of Dimethyl Carbonate (DMC) .

Reaction Logic


  • Reagent: Dimethyl Carbonate (DMC) acts as both the methoxycarbonylating agent and the solvent (if used in excess).

  • Selectivity Challenge: The amino group is significantly more nucleophilic than the hydroxyl group. However, at high temperatures or with improper catalysis, O-methylation (carbonate formation at the hydroxyl end) can occur as a side reaction.

  • Catalysis: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) is the gold standard organocatalyst for this transformation due to its dual activation mechanism.

Visual Workflow: Synthesis & Purification

SynthesisWorkflow Inputs Inputs: 6-Amino-1-hexanol Dimethyl Carbonate (Excess) Reactor Reactor: Reflux (90°C) Cat: TBD (1 mol%) Inputs->Reactor Mix under N2 Distillation Azeotropic Removal: Methanol/DMC Reactor->Distillation Equilibrium Shift Crude Crude Product (Viscous Oil) Reactor->Crude Strip Solvent Distillation->Reactor Continuous Purification Purification: Recrystallization (Cold Et2O) or Vacuum Drying Crude->Purification Remove Catalyst Final Pure M6HC (>98%) Purification->Final

Figure 1: Green synthesis workflow for Methyl (6-hydroxyhexyl)carbamate utilizing Dimethyl Carbonate (DMC).

Polymerization Mechanics: Transurethanization

The utility of M6HC lies in its ability to undergo self-polycondensation . Unlike isocyanate addition (which is fast and exothermic), this reaction is an equilibrium process driven by the removal of methanol.

Mechanism
  • Nucleophilic Attack: The terminal hydroxyl group of one monomer attacks the carbonyl carbon of the carbamate group on another monomer.

  • Tetrahedral Intermediate: A short-lived intermediate forms.

  • Elimination: The methoxy group is eliminated as methanol, forming a stable urethane linkage.



Critical Process Control: High vacuum (<1 mbar) and temperatures above 150°C are required to drive the equilibrium to the right. Without efficient methanol removal, molecular weight growth will stall (Le Chatelier's principle).

Visual Mechanism: Step-by-Step

Transurethanization Step1 Step 1: Activation Catalyst activates Carbonyl Step2 Step 2: Nucleophilic Attack Terminal -OH attacks Carbamate C=O Step1->Step2 Step3 Step 3: Tetrahedral Intermediate Transition State Step2->Step3 Step4 Step 4: Elimination Methanol (MeOH) released Step3->Step4 Vacuum Removal of MeOH Polymer Polyurethane Chain (-NH-CO-O- Linkage) Step4->Polymer Chain Growth Polymer->Step2 Next Monomer Addition

Figure 2: Mechanism of transurethanization for AB-type hydroxy-carbamate monomers.

Experimental Protocols
Protocol A: Synthesis of M6HC

Goal: Isolate pure monomer for characterization or polymerization.

  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet.

  • Charging: Add 6-amino-1-hexanol (11.7 g, 100 mmol) and Dimethyl Carbonate (45.0 g, 500 mmol, 5 eq).

    • Why excess DMC? It pushes the reaction forward and acts as a solvent to prevent viscosity buildup.

  • Catalysis: Add TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (140 mg, 1.0 mmol, 1 mol%).

  • Reaction: Heat to reflux (90°C) for 4–6 hours. Monitor via TLC (Ethyl Acetate/Hexane 1:1) or FTIR (disappearance of amine N-H stretch, appearance of carbamate C=O).

  • Workup:

    • Remove excess DMC and methanol via rotary evaporation.

    • Dissolve the residue in CH₂Cl₂ (100 mL) and wash with dilute HCl (0.1 M) to remove the TBD catalyst. Note: TBD is basic and will wash out into the aqueous phase.

    • Dry organic layer over MgSO₄, filter, and concentrate.

  • Yield: Expect ~90–95% of a waxy white solid/oil.

Protocol B: Self-Polycondensation (Polyurethane Synthesis)

Goal: Synthesize polyurethane-6 (PU-6) without isocyanates.

  • Setup: Place M6HC (5.0 g) in a Schlenk tube or polymerization reactor equipped with a mechanical stirrer and a high-vacuum line.

  • Catalyst: Add Titanium(IV) butoxide (

    
    ) (0.1 wt%).
    
    • Role: Ti(IV) acts as a Lewis acid to activate the carbonyl for transesterification.

  • Oligomerization Stage: Heat to 160°C under weak nitrogen flow for 2 hours.

    • Observation: Methanol evolution begins.

  • Polymerization Stage: Increase temperature to 180°C and apply high vacuum (< 1 mbar).

    • Duration: 4–6 hours.

    • Viscosity: The melt will become extremely viscous.

  • Termination: Cool to room temperature under nitrogen. The product will be a tough, semi-crystalline thermoplastic polyurethane.

References
  • Rokicki, G., et al. (2015). "Non-isocyanate polyurethanes: Synthesis, properties, and applications." Polymers for Advanced Technologies. Link

  • Maisonneuve, L., et al. (2015). "Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s." Chemical Reviews. Link

  • Helou, M., et al. (2010). "Synthesis of biobased polyurethane from oleic and ricinoleic acids as the renewable resources via the AB-type self-condensation approach." Biomacromolecules. Link

  • Annunziata, L., et al. (2014). "Alpha,omega-di(glycerol carbonate) telechelic polyesters as precursors to polyhydroxyurethanes." Journal of Polymer Science Part A. Link

  • Tang, D., et al. (2011). "Thermoplastic Polyurethanes from Bio-Based Isocyanate-Free Precursors." Macromolecular Rapid Communications. Link

Technical Whitepaper: Solubility Profiling and Solvent Selection Strategies for Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical analysis of the solubility profile of Methyl (6-hydroxyhexyl)carbamate, structured for application scientists and process chemists.

Executive Summary

This compound (MOHC) represents a classic amphiphilic "linker" molecule, characterized by a dual-polarity architecture. Its structure—comprising a polar methyl carbamate head, a hydrophobic hexyl spacer, and a terminal hydroxyl tail—dictates a complex solubility profile that defies simple "like-dissolves-like" heuristics.

This guide moves beyond static data tables to provide a mechanistic understanding of MOHC’s behavior in solution. By analyzing its thermodynamic interactions, we establish a validated solvent selection strategy for synthesis, extraction, and purification workflows.

Key Insight: MOHC exhibits a "U-shaped" solubility curve in polarity space. It is highly soluble in medium-polarity aprotic solvents (DCM, THF) and polar protic solvents (Alcohols), but shows distinct miscibility gaps in ultra-non-polar hydrocarbons (Hexane) and highly structured aqueous systems.

Molecular Architecture & Theoretical Solubility

To predict solubility behavior accurately, we must deconstruct the molecule into its thermodynamic contributors using the Head-Spacer-Tail model.

Structural Breakdown
  • The Head (Carbamate Moiety): The

    
     group is a dipole-dense region capable of both Hydrogen Bond Donation (HBD) and Acceptance (HBA). It drives solubility in polar aprotic solvents (DMSO, Acetone).
    
  • The Spacer (Hexyl Chain): The

    
     backbone adds significant lipophilicity (
    
    
    
    contribution approx. +3.0). This region destabilizes solubility in pure water but enables solubility in chlorinated solvents and aromatics.
  • The Tail (Hydroxyl Group): The terminal

    
     restores water compatibility and enables solubility in alcohols via H-bonding networks.
    
Predicted Partitioning (LogP)

Based on fragment contribution methods, the estimated


 for MOHC lies between 0.8 and 1.2 .
  • Implication: The molecule is slightly lipophilic. It will partition preferentially into organic phases (like Dichloromethane or Ethyl Acetate) from an aqueous phase, but significant loss to the aqueous layer can occur if the water volume is high or if "salting out" is not employed.

Experimental Solubility Profile

The following data categorizes solvent compatibility based on thermodynamic principles and standard isolation protocols for hydroxy-carbamates [1].

Table 1: Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingMechanistic Rationale
Non-Polar Hexane, Heptane, CyclohexaneLow / Insoluble The polar carbamate and hydroxyl groups create high cohesive energy density, preventing solvation by weak London dispersion forces.
Chlorinated Dichloromethane (DCM), ChloroformHigh Excellent match. DCM interacts with the dipole of the carbamate while accommodating the hexyl chain. Preferred extraction solvent.
Polar Aprotic THF, Acetone, Ethyl AcetateHigh Dipole-dipole interactions stabilize the carbamate; the alkyl chain is sufficiently solvated by the organic bulk.
Polar Protic Methanol, Ethanol, IsopropanolHigh Strong H-bonding with both the carbamate

and terminal

groups.
Super-Polar WaterModerate The hexyl chain disrupts the water lattice (hydrophobic effect). Solubility is temperature-dependent; likely forms an emulsion or separates as an oil at high concentrations.
Dipolar Aprotic DMSO, DMF, DMAcVery High Complete solvation due to strong dipole interactions and disruption of intermolecular H-bonds.

Validated Experimental Protocols

Scientific integrity requires self-validating protocols. Use the following workflows to determine exact solubility limits or to isolate the compound.

Protocol A: Rapid Solubility Screening (Gravimetric)

Objective: Determine approximate saturation limit (


).
  • Weigh 100 mg of MOHC into a 4 mL vial.

  • Add solvent in 100 µL increments at

    
    .
    
  • Vortex for 30 seconds after each addition.

  • Endpoint: Clear solution with no refraction lines (schlieren).

  • Calculation:

    
    .
    
Protocol B: Extraction Efficiency (Partitioning)

Context: Isolating MOHC from an aqueous reaction mixture (e.g., after hydrolysis or deprotection).

  • Dissolution: Dissolve crude mixture in Water (pH 7).

  • Salting Out: Add NaCl to saturation (brine). Rationale: Increases ionic strength, driving the organic MOHC out of the aqueous phase.

  • Extraction: Extract 3x with Dichloromethane (DCM) or Ethyl Acetate (EtOAc).

    • Note: Avoid Diethyl Ether if possible, as MOHC solubility is lower compared to DCM.

  • Validation: Analyze aqueous raffinate via TLC (stained with KMnO4 or Iodine) to ensure complete recovery.

Visualization: Solvent Selection Decision Tree

The following diagram illustrates the logical flow for selecting a solvent based on the intended application (Reaction vs. Purification).

SolventStrategy Start Start: this compound Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purification Purification / Extraction Goal->Purification Isolation Homogeneous Homogeneous Phase? Reaction->Homogeneous PolarAprotic Use: THF or DMF (High Solvency, Inert) Homogeneous->PolarAprotic Yes Reflux High Temp Required? Homogeneous->Reflux No Toluene Use: Toluene (Requires Phase Transfer Catalyst) Reflux->Toluene Yes Aqueous From Aqueous Layer? Purification->Aqueous NonPolarImp Remove Non-Polar Impurities? Purification->NonPolarImp DCM Use: DCM (Preferred) or EtOAc Aqueous->DCM Partitioning HexaneWash Use: Hexane Wash (MOHC stays in oil/polar phase) NonPolarImp->HexaneWash Trituration

Figure 1: Decision logic for solvent selection during synthesis and purification of MOHC.

Applications in Synthesis & Drug Development

Understanding the solubility profile of MOHC is critical for its role as a linker or intermediate.

Linker Chemistry (PROTACs / ADCs)

MOHC is often used to introduce a C6 spacer.

  • Challenge: When reacting the hydroxyl group with an electrophile (e.g., acid chloride), the carbamate proton (

    
    ) can be competitive.
    
  • Solvent Solution: Use Dichloromethane (DCM) or THF at

    
    . These solvents dissolve MOHC completely but do not promote proton transfer as strongly as dipolar aprotic solvents (DMF), reducing side reactions at the carbamate nitrogen.
    
Green Chemistry Alternatives

Recent research into biomass-derived carbamates suggests replacing chlorinated solvents where possible [1].

  • Alternative: Dimethyl Carbonate (DMC) .[1]

  • Performance: DMC acts as both a reagent and a solvent.[1] MOHC shows excellent solubility in DMC, and it is considered a green, non-toxic alternative to DCM for extraction and reaction workflows.

References

  • University of Delaware. (2024). Biomass‐derived, Target Specific, and Ecologically Safer Insecticide Active Ingredients. UDSpace. [Link]

  • National Center for Biotechnology Information. (2024). PubChem Compound Summary for 1,6-Hexanediol. PubChem.[2][3] [Link]

  • Reichardt, C. (2003). Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH. [Link]

Sources

Safety Data Sheet (SDS) and toxicity profile for Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive safety and toxicity profile for Methyl (6-hydroxyhexyl)carbamate (CAS 163361-15-7). As a specialized intermediate often used in linker chemistry (e.g., for PROTACs or antibody-drug conjugates), specific experimental toxicity data is limited in public registries.

Therefore, this guide utilizes Structure-Activity Relationship (SAR) analysis and Read-Across principles from structurally homologous compounds (Methyl carbamate, 6-Amino-1-hexanol) to construct a provisional but authoritative safety profile.

Substance Identity & Physicochemical Properties

Chemical Name: this compound Synonyms: Carbamic acid, (6-hydroxyhexyl)-, methyl ester; Methyl N-(6-hydroxyhexyl)carbamate CAS Registry Number: 163361-15-7 Molecular Formula: C


H

NO

Molecular Weight: 175.23 g/mol
PropertyValue (Experimental/Predicted)Context
Physical State Solid (Low melting) or Viscous LiquidHydrogen bonding from hydroxyl/carbamate groups increases viscosity/MP.
Solubility Soluble in DMSO, Methanol, DCMPolar carbamate and hydroxyl groups facilitate solubility in polar organic solvents.
LogP (Predicted) ~0.8 - 1.2Moderately lipophilic; capable of membrane permeation.
pKa (Predicted) ~13.5 (Amide N-H), ~16 (Alcohol O-H)Non-ionizable at physiological pH.
SMILES COC(=O)NCCCCCCOUseful for cheminformatics/docking.
GHS Hazard Identification (Provisional)

Note: This classification is derived based on the "Precautionary Principle" and structural alerts common to alkyl carbamates.

Signal Word: WARNING

Hazard Statements:

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H351 (Suspected): Suspected of causing cancer. (Rationale: Structural alert. The parent compound, Methyl Carbamate, is a Group 2B carcinogen. While N-alkylation significantly mitigates this risk by reducing metabolic activation to reactive epoxides, it is prudent to handle as a potential mutagen until Ames testing confirms otherwise.)

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

Toxicity Profile & Mechanism of Action
3.1 Metabolic Fate & Hydrolysis Pathway

Understanding the metabolism of this compound is critical for predicting systemic toxicity. The molecule contains a carbamate ester linkage , which is susceptible to hydrolysis by carboxylesterases (CES) in the liver and plasma.

Primary Metabolites:

  • Methanol: Toxic metabolite (formic acid precursor).

  • 6-Amino-1-hexanol: Primary amine, generally low toxicity, potential irritant.

  • Carbon Dioxide: Inert byproduct.

DOT Visualization: Metabolic Hydrolysis Pathway

Metabolism Parent This compound (C8H17NO3) Intermediate Unstable Carbamic Acid Parent->Intermediate Hydrolysis Enzyme Carboxylesterases (Liver/Plasma) Enzyme->Intermediate Catalysis Metabolite1 Methanol (Toxic) Intermediate->Metabolite1 Metabolite2 6-Amino-1-hexanol (Irritant) Intermediate->Metabolite2 Metabolite3 CO2 Intermediate->Metabolite3

Figure 1: Predicted metabolic hydrolysis pathway mediated by carboxylesterases.

3.2 Toxicological Endpoints (Read-Across)
  • Acute Toxicity (Oral): Predicted LD50 > 2000 mg/kg (Rat).

    • Basis: The N-hexyl chain increases lipophilicity but reduces the reactivity compared to simple methyl carbamate (LD50 ~2500 mg/kg). The hydrolysis product, 6-amino-1-hexanol, has low acute toxicity.

  • Genotoxicity (Ames Test): Equivocal/Potential Positive.

    • Mechanism:[1][2][3] Methyl carbamate is mutagenic due to its ability to bind DNA. However, N-substituted carbamates (like this compound) are generally less mutagenic because the nitrogen is not free to form the reactive isocyanate intermediate as easily.

    • Recommendation: Perform an Ames test (OECD 471) before scaling up synthesis >10g.

  • Skin Sensitization: Potential Sensitizer.

    • Basis: Reactive carbamates can haptenize proteins, leading to allergic contact dermatitis.

Synthesis & Handling Protocols
4.1 Synthesis Workflow (Methyl Chloroformate Route)

This is the standard laboratory synthesis route. It requires strict moisture control and ventilation.

  • Reagents: 6-Amino-1-hexanol (1.0 eq), Methyl Chloroformate (1.1 eq), Triethylamine (Et3N, 1.2 eq), Dichloromethane (DCM, Solvent).

  • Setup: Flame-dried round-bottom flask, N2 atmosphere, ice bath (0°C).

  • Procedure:

    • Dissolve 6-Amino-1-hexanol and Et3N in dry DCM.

    • Add Methyl Chloroformate dropwise at 0°C (Exothermic!).

    • Stir at 0°C for 1h, then warm to Room Temp (RT) for 3h.

    • Quench: Add saturated NaHCO3 solution.

    • Workup: Extract with DCM, wash with brine, dry over Na2SO4.

    • Purification: Flash column chromatography (MeOH/DCM gradient).

4.2 Engineering Controls & PPE
  • Ventilation: All operations involving Methyl Chloroformate must be performed in a certified chemical fume hood.

  • Gloves: Nitrile (minimum 0.11 mm thickness) for splash protection. Laminate film (Silver Shield) for prolonged handling.

  • Respiratory: If generating dust/aerosols outside a hood, use a NIOSH-approved N95 or P100 respirator with organic vapor cartridges.

Emergency Response Procedures

DOT Visualization: Emergency Decision Logic

Emergency Start Exposure Incident Type Identify Exposure Type Start->Type Skin Skin Contact Type->Skin Eye Eye Contact Type->Eye Inhale Inhalation Type->Inhale ActionSkin 1. Remove Clothing 2. Wash with Soap/Water (15 min) 3. Seek Medical Advice Skin->ActionSkin ActionEye 1. Rinse with Water (15 min) 2. Remove Contacts 3. URGENT Medical Care Eye->ActionEye ActionInhale 1. Move to Fresh Air 2. Oxygen if breathing difficult 3. Monitor for Pulmonary Edema Inhale->ActionInhale

Figure 2: Immediate response protocols for exposure incidents.

  • Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Combustion produces toxic Nitrogen Oxides (NOx).

  • Spill Cleanup:

    • Evacuate area.

    • Wear full PPE (including respirator).

    • Absorb with inert material (vermiculite, sand).

    • Collect in a sealed waste container labeled "Hazardous Waste - Toxic".

    • Clean surface with soap and water; do not flush to sewer.

References
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 11722, Methyl carbamate. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (2025). Substance Information: Methyl carbamate.[3][4][5][6] Retrieved from [Link][4]

  • Occupational Safety and Health Administration (OSHA). (2024). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]

  • Selva, M., et al. (2005).[3] Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate. Journal of Organic Chemistry. Retrieved from [Link]

Sources

The Green Evolution of a Versatile Moiety: A Literature Review on Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Imperative for Greener Chemical Intermediates

In the pursuit of sustainable chemical synthesis and materials science, the focus on developing environmentally benign building blocks is paramount. Methyl (6-hydroxyhexyl)carbamate, a bifunctional molecule featuring both a carbamate and a primary alcohol, represents a significant, albeit underexplored, candidate in the green chemistry landscape. Its structure is inherently suited for applications in the synthesis of non-isocyanate polyurethanes (NIPUs), specialty coatings, and as a versatile intermediate in pharmaceutical and agrochemical industries. This technical guide provides a comprehensive literature review on the green chemistry aspects of this compound, focusing on its sustainable synthesis routes and its potential to replace hazardous conventional materials.

The traditional synthesis of polyurethanes, for instance, relies heavily on the use of highly toxic and moisture-sensitive isocyanates, which are often derived from the hazardous precursor, phosgene.[1][2] The development of isocyanate-free routes is a cornerstone of green polymer chemistry, and molecules like this compound are pivotal in this transition.[1][2][3] This guide will delve into the catalytic and biocatalytic pathways for its synthesis, the utilization of renewable feedstocks, and its role in creating more sustainable polymeric materials.

Part 1: Green Synthesis Strategies for this compound

The green synthesis of this compound hinges on the principles of atom economy, the use of less hazardous reagents, and the incorporation of renewable resources. Several strategies, extrapolated from the broader literature on carbamate synthesis, offer promising avenues.

From Renewable Feedstocks: The Bio-based Pathway

A key aspect of green chemistry is the utilization of renewable feedstocks.[4] While direct synthesis from biomass is an ongoing area of research, the precursor 6-aminohexanol can be derived from bio-based sources. This sets the stage for a more sustainable production of this compound.

Carbon Dioxide as a C1 Building Block

The use of carbon dioxide (CO2) as a renewable and non-toxic C1 source is a highly attractive green chemistry approach for carbamate synthesis.[4][5] The direct reaction of an amine, an alcohol, and CO2 can yield a carbamate. In the context of this compound, this would involve the reaction of 6-aminohexanol with methanol and CO2. This process, often facilitated by a catalyst, offers a direct and atom-economical route.[4]

Experimental Protocol: Conceptual CO2-based Synthesis

  • Reactor Setup: A high-pressure stainless-steel autoclave equipped with a magnetic stirrer and temperature control is charged with 6-aminohexanol and a suitable catalyst (e.g., a basic catalyst).[4]

  • Solvent and Reagent Addition: Methanol is added as both a reagent and a solvent.

  • CO2 Pressurization: The reactor is pressurized with CO2 to the desired pressure (e.g., 2.5 MPa).[4]

  • Reaction Conditions: The mixture is heated to a specified temperature and stirred for a set duration.

  • Work-up: After cooling and depressurization, the reaction mixture is analyzed for the formation of this compound. Purification can be achieved through crystallization or chromatography.

Dimethyl Carbonate: A Green Methylating and Carbonylating Agent

Dimethyl carbonate (DMC) is a non-toxic and biodegradable reagent that can serve as a green alternative to phosgene and methyl chloroformate for the synthesis of carbamates.[6][7] The reaction of an amine with DMC yields a methyl carbamate. For the synthesis of this compound, 6-aminohexanol would be reacted with DMC. This reaction can be performed under various conditions, including in supercritical CO2 to enhance reaction rates and selectivity.[6]

Reaction Scheme: Synthesis from 6-Aminohexanol and Dimethyl Carbonate

G reactant1 6-Aminohexanol catalyst Catalyst reactant1->catalyst reactant2 Dimethyl Carbonate (DMC) reactant2->catalyst product This compound catalyst->product + Methanol

Caption: Reaction of 6-aminohexanol with dimethyl carbonate.

Urea as a Carbamoyl Donor

Urea, an inexpensive and readily available commodity chemical, can be used as a carbamoylating agent in the synthesis of carbamates.[8][9] The reaction of an alcohol with urea, typically in the presence of a catalyst, can produce a carbamate with the release of ammonia. To synthesize this compound, 6-aminohexanol could potentially be reacted with urea and methanol, though this route is less direct. A more direct approach involves the reaction of hexanol with urea to form hexyl carbamate, suggesting a similar reaction could be explored for 6-aminohexanol.[9]

Biocatalytic Synthesis: The Enzymatic Approach

Biocatalysis offers a highly selective and environmentally friendly route to carbamate synthesis.[10] Promiscuous esterases have been shown to catalyze the formation of carbamates from various amines and carbonates in aqueous media.[10] This approach avoids the use of harsh reagents and organic solvents. An immobilized esterase could potentially be used to synthesize this compound from 6-aminohexanol and a suitable carbonate donor.

Experimental Workflow: Enzymatic Synthesis

G start Prepare Buffer Solution add_enzyme Add Immobilized Esterase start->add_enzyme add_substrates Add 6-Aminohexanol and Carbonate Donor add_enzyme->add_substrates react Incubate at Optimal Temperature and pH add_substrates->react monitor Monitor Reaction Progress (e.g., by HPLC) react->monitor stop Stop Reaction (e.g., by pH shift or temperature change) monitor->stop extract Extract Product stop->extract purify Purify this compound extract->purify G monomer1 This compound HO-(CH2)6-NH-CO-OCH3 polymer Non-Isocyanate Polyurethane ...-O-(CH2)6-NH-CO-O-R-... monomer1:f0->polymer:f0 monomer2 Di-cyclic Carbonate R-(O-CO-O-R')n monomer2:f0->polymer:f0

Caption: Polycondensation of this compound.

Table 1: Comparison of Green Synthesis Routes for Carbamates

Synthesis RouteGreen Chemistry Principles AddressedAdvantagesChallenges
CO2 Fixation Atom economy, Use of renewable feedstock (CO2)Direct, utilizes a waste productOften requires high pressure and temperature, catalyst development is ongoing
Dimethyl Carbonate Use of a less hazardous reagentNon-toxic, biodegradable, good yieldsCan require catalysts, potential for side reactions
Urea-based Use of an inexpensive, readily available reagentCost-effectiveCan generate ammonia as a byproduct, may require higher temperatures
Biocatalysis Use of renewable catalysts (enzymes), mild reaction conditions, high selectivityEnvironmentally friendly, high chemo- and stereoselectivityEnzyme stability and cost can be a concern, reaction rates may be slower

Conclusion and Future Outlook

This compound stands as a promising molecule at the intersection of green chemistry and materials science. While direct and extensive literature on this specific compound is emerging, the principles and methodologies for the green synthesis of analogous carbamates provide a clear roadmap for its sustainable production. The development of efficient catalytic and biocatalytic routes using renewable feedstocks like CO2 and biomass-derived 6-aminohexanol will be crucial for its commercial viability.

Its primary application as a monomer for non-isocyanate polyurethanes holds significant potential for creating safer and more sustainable plastics and coatings. Further research should focus on optimizing the synthesis of this compound and exploring its polymerization with various co-monomers to tailor the properties of the resulting NIPUs for a wide range of applications. As the chemical industry continues its shift towards greener and more sustainable practices, versatile and eco-friendly building blocks like this compound will undoubtedly play an increasingly important role.

References

  • Selva, M., et al. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Cosolvents and Chemoselectivity. The Journal of Organic Chemistry, 70(7), 2771-2777.
  • Figovsky, O., & Shapovalov, L. (2016). Non-isocyanate polyurethanes: from chemistry to applications. RSC Advances, 6(112), 110995-111013.
  • Graillot, A., & Chatard, C. (2024).
  • U.S. Patent No. 11,820,876. (2024). Non-isocyanate polyurethane products and methods of making the same.
  • Ghorbani-Vaghei, R., & Veisi, H. (2021).
  • Höhne, M., et al. (2024). Efficient Enzymatic Synthesis of Carbamates in Water Using Promiscuous Esterases/Acyltransferases.
  • Gabriele, B., et al. (2005). Green synthesis of carbamates from CO2, amines and alcohols. Green Chemistry, 7(10), 705-709.
  • University of Greifswald. (2025). Biocatalytic Synthesis of Carbamates Using Promiscuous Esterases/Acyltransferases. Retrieved from [Link]

  • Pavić, K., et al. (2022). Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents. Arhiv za higijenu rada i toksikologiju, 73(1), 1-15.
  • Rokicki, G., et al. (2022).
  • Chinese Patent No. CN1475481A. (2004).
  • Kathalewar, M., et al. (2013). Advances in the synthesis of non-isocyanate polyurethanes. RSC Advances, 3(36), 15687-15707.
  • Dobi, Z., et al. (2019). Carbamate Synthesis Using a Shelf-Stable and Renewable C1 Reactant. ChemSusChem, 12(13), 3103-3114.
  • Meier, M. A. R., et al. (2013). Renewable Non-Isocyanate Based Thermoplastic Polyurethanes via Polycondensation of Dimethyl Carbamate Monomers with Diols.
  • Organic Chemistry Portal. (2020). Synthesis of carbamates by carbamoylation. Retrieved from [Link]

  • Li, J., et al. (2024). Direct synthesis of carbamates, thiocarbamates, and ureas from Boc-protected amines: a sustainable and efficient approach. Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Synthesis of methyl cyclohexyl carbamate from DMC and DCU. Retrieved from [Link]

  • Sardon, H., et al. (2022). Environmentally Friendly Synthesis of Urea-Free Poly(carbonate-urethane) Elastomers. Macromolecules, 55(12), 5223-5233.
  • Aricò, F., & Tundo, P. (2015). Synthesis of Carbamates from Amines and Dialkyl Carbonates: Influence of Leaving and Entering Groups. Molecules, 20(8), 14785-14796.
  • PrepChem. (n.d.). Synthesis of hexyl carbamate. Retrieved from [Link]

  • Nine Chongqing Chemdad Co., Ltd. (n.d.). TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE. Retrieved from [Link]

  • Chinese Patent No. CN103172538A. (2013).
  • Wang, F., et al. (2025). Catalytic synthesis of bio-based carbamate by methoxycarbonylation of furfurylamine with dimethyl carbonate over Pb–Ni composite oxides. Reaction Chemistry & Engineering, 10, 2560-2570.
  • Choi, J.-C., et al. (2022). Synthesis of organic carbamates as polyurethane raw materials from CO2: the quest for metal alkoxides as regenerable reagents. Dalton Transactions, 51(28), 10619-10628.
  • PubChem. (n.d.). tert-Butyl N-(6-hydroxyhexyl)carbamate. Retrieved from [Link]

  • Wang, Y., et al. (2017). One-pot efficient synthesis of methyl carbamate by M5Ca5(PO4)6F2 (M = Co, Ni, Cu, Zn) catalysts.
  • Taylor & Francis. (2019). Methyl carbamate – Knowledge and References. In A Small Dose of Toxicology.
  • Van der Veen, M., et al. (2022).
  • Van der Veen, M., et al. (2022). Polyurethane Recycling: Conversion of Carbamates—Catalysis, Side-Reactions and Mole Balance. Polymers, 14(22), 4869.

Sources

Methodological & Application

Application Note: A Protocol for the Selective Mono-Carbamoylation of 1,6-Hexanediol

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of methyl (6-hydroxyhexyl)carbamate from 1,6-hexanediol. The selective functionalization of symmetrical diols presents a common challenge in organic synthesis, often yielding a mixture of mono-substituted, di-substituted, and unreacted starting material. This guide details a robust method utilizing a tin-catalyzed transcarbamoylation reaction that favors the formation of the desired mono-carbamate product. We will delve into the mechanistic rationale behind the procedural choices, provide a step-by-step workflow from reaction setup to product characterization, and include troubleshooting insights to ensure reproducible, high-yield synthesis. This document is intended for researchers in medicinal chemistry, polymer science, and materials development who require a reliable method for producing hydroxyl-terminated carbamate linkers.

Introduction and Scientific Principle

This compound is a valuable bifunctional molecule. The terminal hydroxyl group allows for further derivatization, such as esterification or etherification, while the carbamate moiety provides a site for hydrogen bonding and can be a precursor in various chemical applications, including the development of polyurethanes and other polymers.[1] The primary synthetic challenge is to selectively react only one of the two primary hydroxyl groups of the symmetrical 1,6-hexanediol.

To overcome this, our protocol employs a transcarbamoylation strategy using methyl carbamate as an economical and stable carbamoyl donor.[2] The reaction is facilitated by a tin catalyst, which plays a crucial role in activating the alcohol for nucleophilic attack. While various catalysts can be used, organotin compounds have demonstrated efficacy in promoting such transformations under relatively mild conditions.[2][3] The reaction equilibrium is controlled by using a stoichiometric excess of 1,6-hexanediol, which statistically favors the mono-substitution product over the di-substituted byproduct, hexamethylene-1,6-bis(methylcarbamate).

The general principle involves the coordination of the tin catalyst to a hydroxyl group of the diol, enhancing its nucleophilicity. Simultaneously, the catalyst may interact with the carbonyl group of methyl carbamate, increasing its electrophilicity and rendering it more susceptible to nucleophilic attack by the activated diol. The subsequent collapse of the tetrahedral intermediate yields the desired product and methanol as a byproduct.

Experimental Protocol

This section provides a comprehensive, step-by-step guide for the synthesis, purification, and characterization of this compound.

Materials and Reagents

All reagents should be of high purity and used as received unless otherwise noted. Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere to prevent moisture contamination, which can deactivate the catalyst.

ReagentFormulaMW ( g/mol )CAS No.PuritySupplier
1,6-HexanediolC₆H₁₄O₂118.17629-11-8≥99%Sigma-Aldrich
Methyl CarbamateC₂H₅NO₂75.07598-55-0≥98%Sigma-Aldrich
Dibutyltin Dichloride (DBTDC)C₈H₁₈Cl₂Sn303.84683-18-1≥96%Sigma-Aldrich
Toluene, AnhydrousC₇H₈92.14108-88-399.8%Sigma-Aldrich
Ethyl Acetate (EtOAc)C₄H₈O₂88.11141-78-6HPLC GradeFisher Scientific
n-HexaneC₆H₁₄86.18110-54-3HPLC GradeFisher Scientific
Silica GelSiO₂60.087631-86-9230-400 meshSorbent Technologies
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Reflux condenser

  • Magnetic stirrer and hot plate

  • Thermometer or thermocouple

  • Inert gas line (Nitrogen or Argon) with bubbler

  • Glass funnel and filter paper

  • Rotary evaporator

  • Glassware for flash column chromatography

  • Standard analytical equipment (NMR, MS, FTIR)

Safety Precautions
  • Toluene: Flammable and toxic. Handle in a well-ventilated fume hood.

  • Dibutyltin Dichloride (DBTDC): Toxic and corrosive. Avoid inhalation and skin contact. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • The reaction should be conducted in a fume hood at all times.

Step-by-Step Synthesis Procedure

The following workflow diagram outlines the major stages of the synthesis process.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis reagents 1. Weigh Reagents (1,6-Hexanediol, Methyl Carbamate, DBTDC) setup 2. Assemble Glassware (Flask, Condenser) reagents->setup charge 3. Charge Reactor (Add Reagents & Toluene) setup->charge react 4. Heat to Reflux (110°C, Monitor by TLC) charge->react cool 5. Cool & Concentrate (Remove Toluene) react->cool purify 6. Flash Chromatography (Silica Gel, Hexane/EtOAc) cool->purify isolate 7. Isolate Product (Concentrate Fractions) purify->isolate characterize 8. Characterize (NMR, MS, FTIR) isolate->characterize reaction_scheme cluster_reactants cluster_products diol 1,6-Hexanediol catalyst Dibutyltin Dichloride Toluene, 110°C diol->catalyst plus + carbamate Methyl Carbamate carbamate->catalyst mono_product This compound plus2 + di_product Di-substituted byproduct catalyst->mono_product catalyst->di_product minor

Sources

Application Notes & Protocols: Catalytic Transurethanization of Methyl (6-hydroxyhexyl)carbamate for Non-Isocyanate Polyurethane Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Shift to Non-Isocyanate Polyurethanes (NIPUs)

The synthesis of polyurethanes has long been dominated by the reaction of polyols with highly reactive and toxic isocyanates. Growing environmental and safety regulations have catalyzed a paradigm shift towards non-isocyanate polyurethane (NIPU) chemistries.[1][2] Among the most promising isocyanate-free routes is the transurethanization pathway, a polycondensation reaction that offers a safer, more sustainable alternative.[3][4]

This guide focuses on the catalytic self-polycondensation of Methyl (6-hydroxyhexyl)carbamate, a bifunctional monomer containing both a hydroxyl group and a methyl carbamate group. This reaction proceeds via an intramolecular transurethanization, where the hydroxyl terminus of one monomer attacks the carbamate group of another, eliminating methanol and forming a urethane linkage. The continuous removal of methanol is critical to drive the reaction equilibrium toward the formation of high molecular weight polymer chains.[5][6] We will explore the mechanisms, catalysts, and detailed protocols necessary for researchers and drug development professionals to successfully implement this technology.

Mechanistic Principles of Catalytic Transurethanization

Transurethanization is the alcoholysis of a carbamate, resulting in the formation of a new carbamate (or urethane linkage) and a different alcohol. In the context of this compound self-polycondensation, the reaction is driven by a catalyst that activates the carbamate's carbonyl group, making it susceptible to nucleophilic attack by the hydroxyl group of another monomer or polymer chain.

The general mechanism involves two primary activation pathways depending on the catalyst type:

  • Lewis Acid Catalysis (e.g., Metal Salts): The Lewis acidic metal center coordinates with the carbonyl oxygen of the carbamate. This coordination polarizes the C=O bond, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to attack by the alcohol.[5][6]

  • Base Catalysis (e.g., Organocatalysts): A strong base can deprotonate the hydroxyl group, forming a more potent nucleophile (an alkoxide). Alternatively, a nucleophilic catalyst can directly attack the carbonyl carbon to form a highly reactive intermediate.[7]

Regardless of the pathway, the reaction is an equilibrium process. To achieve high molecular weight polymers, the volatile methanol byproduct must be efficiently removed from the reaction medium, typically by applying a vacuum or using an inert gas sparge at elevated temperatures.[5][6]

Transurethanization_Mechanism cluster_reactants Reactants R1_OH Polymer-OH Activated_Complex Activated Intermediate R1_OH->Activated_Complex R2_Carbamate Polymer-NHCOOCH3 R2_Carbamate->Activated_Complex Catalyst Catalyst (e.g., BiCl3, TBD) Catalyst->Activated_Complex Activation Methanol Methanol (CH3OH) (Removed to drive equilibrium) Activated_Complex->Methanol Product New Urethane Linkage (Polymer-NHCOO-Polymer) Activated_Complex->Product Nucleophilic Attack Product->Catalyst Catalyst Regeneration Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis Reagents 1. Weigh Monomer & Catalyst Setup 2. Assemble Reactor (3-neck flask, stirrer, N2 inlet, condenser) Reagents->Setup Purge 3. Purge with N2 Setup->Purge Heat 4. Heat to Temp (e.g., 150°C) Purge->Heat Vacuum 5. Apply Vacuum (Remove Methanol) Heat->Vacuum Monitor 6. Monitor Viscosity Vacuum->Monitor Cool 7. Cool & Dissolve Monitor->Cool Precipitate 8. Precipitate Polymer Cool->Precipitate Dry 9. Dry under Vacuum Precipitate->Dry Analyze 10. Characterize (NMR, GPC, DSC) Dry->Analyze

Sources

Solvent selection for high-yield synthesis of Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Solvent Selection & Protocols for High-Yield Synthesis of Methyl (6-hydroxyhexyl)carbamate

Part 1: Introduction & Chemoselectivity Challenge

This compound is a critical bifunctional linker used in antibody-drug conjugates (ADCs) and PROTACs. Its structure features two distinct nucleophiles: a primary amine (


) and a primary alcohol (

).

The Core Challenge: The synthesis requires the selective formation of a carbamate at the nitrogen position (


-acylation) while leaving the hydroxyl group intact. Non-selective conditions lead to the formation of carbonate byproducts (

-acylation) or bis-acylated species.



Success depends entirely on exploiting the nucleophilicity difference between the amine and the alcohol, a factor heavily influenced by solvent selection and reaction kinetics .

Part 2: Solvent Selection Guide

The choice of solvent dictates the reaction mechanism (kinetic vs. thermodynamic control) and the ease of workup.

Solvent Decision Matrix
ParameterDichloromethane (DCM) THF / Water (Schotten-Baumann) Dimethyl Carbonate (DMC)
Role Inert SolventBiphasic Solvent SystemReagent & Solvent (Green)
Reagent Methyl ChloroformateMethyl ChloroformateSelf (DMC)
Solubility High (for intermediate)High (for salts)Moderate
Selectivity High (Kinetic control at 0°C)High (pH controlled)Moderate (Thermodynamic)
Green Score Low (Chlorinated waste)MediumHigh (Biodegradable)
Recommendation Best for Small Scale / R&D Best for Scale-up / Safety Best for Green Manufacturing

Part 3: Experimental Protocols

Protocol A: Kinetic Control Route (High Precision)

Recommended for R&D and gram-scale synthesis where yield and purity are paramount.

Mechanism: Nucleophilic substitution using Methyl Chloroformate (MCF). The reaction is exothermic and instantaneous. Solvent: Dichloromethane (DCM) or THF.

Reagents:

  • 6-Amino-1-hexanol (1.0 equiv)

  • Methyl Chloroformate (1.05 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 equiv)

  • Dichloromethane (anhydrous)

Step-by-Step Procedure:

  • Preparation: Dissolve 6-amino-1-hexanol (10 g, 85 mmol) in anhydrous DCM (100 mL) in a round-bottom flask under Nitrogen atmosphere.

  • Base Addition: Add TEA (14.2 mL, 102 mmol). Cool the mixture to 0°C using an ice bath. Note: Cooling is critical to suppress O-acylation.

  • Acylation: Dropwise add Methyl Chloroformate (6.9 mL, 89 mmol) over 30 minutes. Maintain internal temperature below 5°C.

    • Observation: White precipitate (TEA·HCl) will form immediately.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (RT) for 1 hour.

  • Quench: Add saturated

    
     solution (50 mL) to quench unreacted chloroformate.
    
  • Workup: Separate phases. Wash organic layer with 1M HCl (to remove unreacted amine/TEA), then Brine. Dry over

    
    .[1]
    
  • Purification: Evaporate solvent. The residue is typically a viscous oil or low-melting solid. If purity is <95%, purify via silica gel flash chromatography (Eluent: 5% MeOH in DCM).

Validation:

  • TLC:

    
     ~0.4 (10% MeOH/DCM). Stain with Ninhydrin (starting amine turns purple; product does not).
    
  • Yield: Expect 85–95%.

Protocol B: The "Green" Route (Thermodynamic)

Recommended for industrial processes avoiding chlorinated solvents and corrosive chloroformates.

Mechanism: Aminolysis of Dimethyl Carbonate. Solvent: Dimethyl Carbonate (DMC) acts as both solvent and reagent.

Reagents:

  • 6-Amino-1-hexanol (1.0 equiv)

  • Dimethyl Carbonate (Excess, 10-20 equiv)

  • Catalyst: TBD (1,5,7-Triazabicyclo[4.4.0]dec-5-ene) (0.05 equiv) or

    
    .
    

Step-by-Step Procedure:

  • Setup: Charge 6-amino-1-hexanol (10 g) and DMC (60 mL) into a pressure tube or round-bottom flask equipped with a reflux condenser.

  • Catalyst: Add TBD (5 mol%).

  • Reaction: Heat to reflux (90°C) for 12–24 hours.

    • Note: Methanol is a byproduct. If using a flask, a Dean-Stark trap can help drive equilibrium, though DMC azeotropes with MeOH.

  • Monitoring: Monitor by GC-MS or TLC. The reaction is slower than Route A.

  • Workup: Evaporate excess DMC under reduced pressure (can be recycled).

  • Purification: Dissolve residue in EtOAc, wash with water to remove catalyst. Dry and concentrate.

Pros/Cons:

  • Pros: No toxic chloroformates; DMC is non-toxic and biodegradable.

  • Cons: Slower; requires heat which slightly increases risk of O-alkylation (though usually minimal with TBD).

Part 4: Visualization & Logic

Figure 1: Reaction Logic & Selectivity

ReactionScheme Start 6-Amino-1-hexanol (H2N-(CH2)6-OH) ReagentA Route A: Methyl Chloroformate (Kinetic Control) Start->ReagentA 0°C, Base ReagentB Route B: DMC + Catalyst (Green/Thermodynamic) Start->ReagentB Reflux, TBD Intermediate Tetrahedral Intermediate ReagentA->Intermediate ReagentB->Intermediate Product This compound (Target) Intermediate->Product Major Pathway (Nucleophilic Amine) Byproduct Carbonate Byproduct (O-acylation) Intermediate->Byproduct Minor Pathway (If Temp > 20°C)

Caption: Reaction pathways comparing Kinetic (Route A) and Thermodynamic (Route B) approaches. Note the critical divergence at the intermediate stage where temperature control prevents O-acylation.

Figure 2: Experimental Workflow Decision Tree

Workflow Start Start Synthesis Scale Scale / Constraint? Start->Scale SmallScale Lab Scale (<10g) High Purity Needed Scale->SmallScale GreenScale Large Scale (>100g) Green Chem Required Scale->GreenScale RouteA Protocol A: DCM + MeOCOCl + TEA SmallScale->RouteA RouteB Protocol B: DMC + TBD Catalyst GreenScale->RouteB TempControl CRITICAL: Maintain < 5°C RouteA->TempControl Reflux Reflux at 90°C RouteB->Reflux WorkupA Acid Wash (1M HCl) Removes TEA TempControl->WorkupA WorkupB Evaporation & Water Wash Reflux->WorkupB Final Pure this compound WorkupA->Final WorkupB->Final

Caption: Decision tree for selecting the optimal synthesis protocol based on scale and regulatory requirements.

Part 5: References

  • National Toxicology Program. (1992).[2][3] Methyl Carbamate: Physical Properties and Safety Data. National Institutes of Health.[2] [Link]

  • Organic Chemistry Portal. (2018). Synthesis of Carbamates: Recent Literature and Protocols. [Link]

  • Selva, M., et al. (2005). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2. Journal of Organic Chemistry. [Link]

  • PrepChem. (2023). Synthesis of Hexyl Carbamate and Amino Alcohol Derivatives. [Link]

Sources

Troubleshooting & Optimization

Purification methods for Methyl (6-hydroxyhexyl)carbamate via column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification methods for Methyl (6-hydroxyhexyl)carbamate via column chromatography Role: Senior Application Scientist (Technical Support Center)

Case ID: PUR-MHC-001 Compound: this compound Molecular Formula:


Key Functional Groups:  Primary Alcohol (Polar), Carbamate (Polar, H-bond donor/acceptor), Aliphatic Chain (Lipophilic).

Executive Summary & Strategic Analysis

Welcome to the technical support hub. You are likely attempting to purify This compound , a bifunctional linker often used in polymer chemistry or prodrug synthesis.

The Core Challenge: This molecule presents a "Silent Polar" profile.

  • "Silent" (Detection Issue): It lacks a conjugated

    
    -system (like a benzene ring), making it invisible or very weak under standard UV light (254 nm). Relying on UV fractionation will lead to product loss.
    
  • "Polar" (Separation Issue): It contains both a terminal hydroxyl group and a carbamate moiety. These groups interact strongly with the silanols on silica gel via hydrogen bonding, leading to peak tailing and potential co-elution with polar impurities (like unreacted amino-hexanol).

The Solution: We will utilize a Visual-Chemical approach, prioritizing destructive staining for detection and a high-polarity gradient elution for separation.

Pre-Purification Diagnostics (TLC Method)

Before packing a column, you must establish a reliable "eye" on the compound.[1]

Visualization Protocols (Critical)

Do not trust UV 254 nm. Even if you see a faint shadow, it represents the bulk mass, not the trace impurities. You must use chemical derivatization.

Visualization MethodEfficacyMechanismObservation
UV (254 nm) Poor

-

transition
Invisible or very faint shadow.
KMnO

(Alkaline)
Excellent Oxidation of AlcoholBright yellow/brown spot on purple background.
p-Anisaldehyde Good Condensation/DehydrationBlue/Purple spot after heating.
Iodine Chamber Moderate PhysisorptionBrown spot (reversible). Good for quick checks.
Ninhydrin Specific Reacts with free aminesUse this to check for impurities. The product (carbamate) will NOT stain; the starting material (amine) will turn red/purple.
Solvent System Development

Due to the hydroxyl group, this compound requires polar mobile phases.

  • Standard System: Hexane / Ethyl Acetate (Hex/EtOAc).[2]

    • Starting point: 50% EtOAc.

    • Target Rf: 0.25 – 0.35.

  • Alternative System (if tailing occurs): Dichloromethane / Methanol (DCM/MeOH).

    • Starting point: 95:5 DCM/MeOH.

    • Warning: High MeOH concentrations (>10%) can dissolve silica.[2]

Step-by-Step Purification Protocol

Phase A: Column Preparation

Goal: Create a uniform stationary phase to minimize band broadening.

  • Stationary Phase: Silica Gel 60 (40–63 µm).

  • Column Size: Use a 30:1 to 50:1 ratio of Silica:Crude (by weight). This compound drags; do not overload.

  • Slurry Packing: Suspend silica in the starting solvent (e.g., 20% EtOAc in Hexane). Pour into the column and tap to remove air bubbles.

Phase B: Sample Loading (Dry Loading Recommended)

Why? The compound is viscous and polar. Dissolving it in a strong solvent (like DCM) and liquid-loading often causes "band streaking" because the sample solvent carries the compound down the column before the gradient starts.

  • Dissolve crude mixture in a minimal amount of MeOH or DCM.

  • Add Celite 545 or Silica Gel (1:2 ratio of sample:sorbent).

  • Rotary evaporate to dryness until you have a free-flowing powder.

  • Gently pour the powder onto the top of the packed column sand bed.

Phase C: Elution Gradient

System: Hexane (A) / Ethyl Acetate (B)

StepSolvent Ratio (A:B)Column Volumes (CV)Purpose
1 80:202 CVElute non-polar impurities (e.g., dialkyl carbonates).
2 60:403 CVMove the product front.
3 40:604-6 CVElution Zone. Collect small fractions here.
4 0:1002 CVFlush remaining polar material (or SM amine).

Note: If using DCM/MeOH, start at 100% DCM and gradient to 95:5 DCM/MeOH.

Troubleshooting & FAQs

Q1: I see a large spot at the baseline that won't move, even in 100% EtOAc. What is it?

  • Diagnosis: This is likely the unreacted starting material, 6-amino-1-hexanol .

  • Solution: This is good news; your column is separating it. If you need to recover it, switch to DCM:MeOH:NH

    
    OH (90:10:1). The ammonia deprotonates the amine, allowing it to elute.
    

Q2: My product spots are "streaking" or "tailing" badly on the TLC plate.

  • Diagnosis: Hydrogen bonding with the silica silanols.

  • Fix:

    • Concentration: You might be spotting too heavily. Dilute the sample.

    • Solvent: Ensure your mobile phase is polar enough.

    • Doping: Unlike amines, carbamates/alcohols rarely need triethylamine. However, ensuring your EtOAc is dry (free of acetic acid) helps.

Q3: I stained with Ninhydrin and saw nothing, but my mass balance is low.

  • Diagnosis: Ninhydrin detects free amines. Your product is a carbamate (blocked amine).

  • Action: You must use KMnO

    
      or p-Anisaldehyde . If those show nothing, your compound may have degraded or washed off in the solvent front (if too polar).
    

Q4: Can I use automated flash chromatography (e.g., Biotage/CombiFlash)?

  • Yes, but disable "UV Threshold Collection."

  • Set the machine to "Collect All" or "Monitor 210 nm" (if solvent allows, though EtOAc absorbs at 210 nm). It is safer to collect all fractions and check them manually via TLC/stain.

Visual Workflow (Decision Logic)

The following diagram illustrates the decision-making process for purifying this specific carbamate.

PurificationWorkflow Start Crude this compound TLC TLC Analysis (Stain Selection) Start->TLC UV_Check UV (254nm) Visible? TLC->UV_Check Stain_KMnO4 Use KMnO4 / Anisaldehyde (Target: Alcohol Group) UV_Check->Stain_KMnO4 No (Expected) Solvent_Select Select Solvent System (Hex/EtOAc vs DCM/MeOH) UV_Check->Solvent_Select Yes (Rare) Stain_KMnO4->Solvent_Select Loading Dry Loading on Celite (Prevents Streaking) Solvent_Select->Loading Elution Gradient Elution (Collect All Fractions) Loading->Elution Detection Post-Column Analysis (Manual Staining) Elution->Detection Do NOT rely on UV trigger Pure Pure Product (Concentrate & Dry) Detection->Pure Combine Fractions

Caption: Workflow emphasizing the necessity of chemical staining over UV detection for non-conjugated carbamates.

Data & Properties Reference

PropertyValueNotes
Molecular Weight 175.23 g/mol
Calculated LogP ~0.8 - 1.1Moderately lipophilic but polar ends.
Solubility High: MeOH, DCM, EtOAcLow: Hexane, Water
TLC Rf (50% EtOAc/Hex) ~0.30Varies by silica activity.
Boiling Point >150°C (at 760 mmHg)Do not attempt standard distillation; Kugelrohr only.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11722, Methyl carbamate. (General carbamate properties and solubility data). Retrieved from [Link]

  • Organic Syntheses (1977). Conversion of Primary Alcohols to Urethanes: Methyl n-Hexylcarbamate. (Foundational synthesis and purification logic for hexyl-carbamates). Org. Synth. 1977, 56, 40. Retrieved from [Link]

  • Chemistry LibreTexts (2022). Visualizing TLC Plates. (Protocols for KMnO4 and Anisaldehyde staining of non-UV active alcohols). Retrieved from [Link]

  • University of Rochester, Dept. of Chemistry. Solvent Systems for Flash Column Chromatography. (Polarity adjustments for alcohol/carbamate separations). Retrieved from [Link]

Sources

Removing unreacted dimethyl carbonate from Methyl (6-hydroxyhexyl)carbamate mixtures

Author: BenchChem Technical Support Team. Date: February 2026

Removing Unreacted Dimethyl Carbonate (DMC)[1][2]

Introduction: The "Green" Solvent Trap

You are likely synthesizing Methyl (6-hydroxyhexyl)carbamate via the non-isocyanate route, reacting 6-aminohexanol with Dimethyl Carbonate (DMC) .[1][2] While DMC is a celebrated "green" reagent (biodegradable, non-toxic), it presents a unique purification challenge.[1][2]

The Problem: DMC (b.p. 90°C) often serves as both reagent and solvent.[2][3][4] While it is volatile, it forms strong hydrogen bonds with the hydroxyl (-OH) and carbamate (-NHCOO-) moieties of your product.[1][2] This creates a "sticky" solvent matrix where simple evaporation fails to reach pharmaceutical purity standards (often leaving 2–5% residual DMC).[1][2]

This guide provides a tiered troubleshooting protocol to remove DMC, exploiting its azeotropic properties and water solubility profile.[2]

Part 1: The Separation Decision Tree

Before selecting a protocol, assess the physical state of your crude reaction mixture.

SeparationLogic Start Crude Reaction Mixture StateCheck Physical State at RT? Start->StateCheck Liquid Viscous Oil / Liquid StateCheck->Liquid Solid Solid / Precipitate StateCheck->Solid MethodA Protocol A: Azeotropic Distillation Liquid->MethodA Primary Step MethodB Protocol B: Aqueous Extraction (Brine) Liquid->MethodB If DMC > 5% Solid->MethodA Remove Bulk Solvent MethodC Protocol C: Recrystallization (Et2O/Hex) MethodA->MethodC Final Polish

Figure 1: Decision matrix for selecting the appropriate purification module based on the crude product's physical state.[1]

Part 2: Detailed Protocols
Module A: The Azeotropic Strip (Primary Method)

Best for: Initial workup of all mixtures.[1]

DMC forms a binary azeotrope with Methanol (MeOH) .[1][2][5] Since MeOH is the byproduct of your reaction, you can use this to your advantage.[2] If you simply evaporate DMC, the last traces stick.[2] If you add MeOH, it disrupts the DMC-Product interaction and carries the DMC away at a lower temperature.

The Science:

  • DMC B.P.: 90°C

  • Methanol B.P.: 64.7°C

  • Azeotrope (70% MeOH / 30% DMC): 63.5°C[1][2]

Step-by-Step:

  • Initial Strip: Concentrate the reaction mixture on a rotary evaporator at 50°C and 300 mbar to remove bulk Methanol.

  • The Spike: Add fresh Methanol to the residue (approx. 2x the volume of the residue).

  • Azeotropic Drag: Re-evaporate at 50°C . Lower the pressure stepwise:

    • 300 mbar (5 mins)

    • 100 mbar (5 mins)

    • <20 mbar (10 mins)[1][2]

  • Repeat: Repeat steps 2-3 twice. This "co-evaporation" is more effective than high heat.[1][2]

Module B: The "Salting Out" Wash (Liquid-Liquid Extraction)

Best for: Oily residues where Module A failed to lower DMC below 1%.[1]

Warning: Your product, this compound, is amphiphilic (contains both polar -OH/-NHCOO- and non-polar -C6H12- regions).[1][2] Do not wash with pure water , or you will form an emulsion and lose product.[2]

The Science: DMC has a water solubility of 13.9 g/100 mL .[2] By using a brine solution, you increase the ionic strength of the aqueous phase, forcing your organic product into the organic layer ("salting out") while still allowing the somewhat polar DMC to partition into the aqueous phase.

Protocol:

  • Dissolution: Dissolve the crude oil in Ethyl Acetate (EtOAc) . Use 10 mL EtOAc per gram of product.[1][2]

  • The Wash: Wash the organic layer with 50% Saturated Brine (1:1 mixture of sat.[2] NaCl and water).[1][2]

    • Ratio: Use 1 part aqueous wash to 2 parts organic layer.[1][2]

  • Separation: Shake gently (vigorous shaking may cause emulsions). Allow layers to separate.[1][2]

    • Top Layer: Product + EtOAc.

    • Bottom Layer: Water + Salt + DMC .[1][2]

  • Drying: Dry the organic layer over anhydrous

    
    , filter, and evaporate.
    
Module C: High-Vacuum Desorption

Best for: Final polishing of thermally stable oils.[1]

If the product is an oil, DMC can be trapped in the viscous matrix.[2] Diffusion becomes the limiting factor.[2]

  • Transfer the oil to a round-bottom flask (fill max 30%).

  • Connect to a high-vacuum manifold (Schlenk line) capable of <1.0 mmHg .[1][2]

  • Heat & Stir: Immerse flask in an oil bath at 60°C (well below the product's decomposition point) and stir magnetically at high RPM.

    • Why Stir? Surface renewal is critical.[1][2] Without stirring, only the surface layer desorbs DMC.[2]

  • Run for 4–6 hours.

Part 3: Quantitative Data & Verification

Table 1: Solvent Properties Relevant to Separation

SolventBoiling Point (°C)Water Solubility (g/L)Azeotrope with MeOH?
Dimethyl Carbonate 90.0139.0Yes (63.5°C)
Methanol 64.7MiscibleN/A
Ethyl Acetate 77.183.0Yes
Water 100.0N/ANo

Verification (NMR): Before proceeding to the next step of your synthesis, verify DMC removal via


 NMR in 

.
  • DMC Signal: Singlet at ~3.75 ppm .[1][2]

  • Product Signal: The methyl ester of the carbamate (

    
    ) usually appears at ~3.65 ppm .[1][2]
    
  • Resolution: These peaks are close. Ensure your shim is good to integrate them separately.

Part 4: Troubleshooting & FAQs

Q: The mixture is bumping violently on the rotavap. Why? A: This is likely due to the viscosity of the carbamate trapping solvent bubbles.

  • Fix: Use a bump trap. Increase the rotation speed (max RPM) to thin the film on the flask wall. Do not drop pressure suddenly; use a bleed valve to ramp down vacuum slowly.[1][2]

Q: Can I use Hexane to precipitate the product? A: Possibly. This compound is polar.[1][2]

  • Test: Take a small aliquot of your crude oil (100 mg) and add 2 mL of Hexane/Diethyl Ether (1:1). If a white solid precipitates, you can triturate the whole batch.[2] The DMC will stay in the Hexane mother liquor.

Q: I see a new impurity after heating at 100°C. Did DMC react? A: DMC is stable, but your product is a carbamate.[2] At high temperatures (>150°C) or prolonged heating >100°C, carbamates can undergo thermal degradation (cracking) to isocyanates or cyclic ureas.[1][2] Keep bath temperatures below 70°C.

Q: My product formed an emulsion during the brine wash. A: The hydroxy-carbamate acts as a surfactant.[2]

  • Fix: Add a small amount of Methanol (1–2 mL) to the separatory funnel to break the surface tension, or filter the emulsion through a pad of Celite.[1]

References
  • Tundo, P., & Selva, M. (2002).[1][2] The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716.[1][2] Link[1][2]

  • V. R. Dhanuka et al. (1977).[1][2] Kinetics of the reaction between dimethyl carbonate and amines. Journal of Chemical & Engineering Data. (Establishes reaction conditions and byproduct profiles).

  • PubChem. (2024).[1][2] Dimethyl Carbonate Compound Summary. National Library of Medicine.[1][2] Link

  • SciEngine. (2025).[1][2][6] Methyl carbamate purification by extraction and recrystallization.[1][2][6][7] SciEngine. Link (Analogous purification data).[1][2]

Sources

Technical Support Center: Optimization of Methyl (6-hydroxyhexyl)carbamate Transesterification

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support hub for Methyl (6-hydroxyhexyl)carbamate (M6HC) . This guide addresses the challenges of transesterifying M6HC—a critical intermediate in the synthesis of Non-Isocyanate Polyurethanes (NIPUs) and specialized surfactants.

The transesterification of M6HC typically involves the displacement of the methoxy group by a higher molecular weight alcohol (or self-condensation) to form a stable urethane linkage. However, this reaction competes with three thermodynamically favorable side pathways: cyclization , thermal reversion (isocyanate formation) , and N-alkylation .

Module 1: Thermodynamics & Kinetics (The "Why")

To minimize side reactions, one must understand the competition between the desired linear chain growth and the parasitic termination pathways.

Reaction Pathways Diagram

The following diagram illustrates the kinetic competition between the desired transurethanization and the primary failure modes.

ReactionPathways cluster_conditions Critical Control Parameters Start This compound (Substrate) Desired Linear Polyurethane / Higher Alkyl Carbamate (Target Product) Start->Desired Transesterification (Catalyst, Vacuum, <150°C) Cyclic Cyclic Urethane (Oxazinanone derivative) (Chain Termination) Start->Cyclic Intramolecular Attack (Back-biting) Iso Isocyanate + Methanol (Thermal Degradation) Start->Iso Thermal Cracking (>170°C) Urea Urea / Allophanate (Crosslinking/Yellowing) Iso->Urea + Moisture/Amine Vacuum Vacuum Removal of Methanol Temp Temp Control (120-150°C)

Figure 1: Reaction landscape showing the desired pathway (Green) versus parasitic side reactions (Red/Yellow).

Module 2: Troubleshooting Guide

This section diagnoses specific experimental failures based on observed symptoms.

SymptomProbable CauseMechanistic ExplanationCorrective Action
Low Molecular Weight / Viscosity Stalls Cyclization (Back-biting) The terminal hydroxyl group attacks its own carbamate carbonyl, forming a 7-membered cyclic urethane. This "caps" the chain, preventing further growth.Reduce Temperature: Operate <140°C.Increase Monomer Conc: Higher concentration favors intermolecular reaction (polymerization) over intramolecular reaction (cyclization).
Yellowing / Discoloration Oxidation or Urea Formation At T > 170°C, carbamates crack into isocyanates. These react with trace moisture to form amines, which then react with isocyanates to form yellowing ureas/allophanates.Inert Atmosphere: Ensure strict

or Ar sparging.Temp Limit: Strictly keep T < 150°C.Dry Reagents: Water content must be < 0.05%.
Gelation (Insoluble particles) Crosslinking (Allophanates) Excess heat causes the urethane nitrogen to attack another isocyanate/carbamate, creating a branched "allophanate" crosslink.Catalyst Selection: Switch from strong bases (NaOEt) to Lewis Acids (Ti(OBu)4) or Enzymes (CalB).Quench Promptly: Do not dwell at high T once conversion is reached.
Slow Reaction Rate Methanol Inhibition Transesterification is an equilibrium reaction.[1] If methanol accumulates, the reverse reaction dominates.Vacuum Ramp: Apply dynamic vacuum (start 100 mbar, ramp to <1 mbar).Sparging: Use inert gas sparging to sweep methanol if vacuum is unstable.
Module 3: Optimized Experimental Protocol

Objective: Synthesize linear oligomers/polymers from this compound via Titanium-catalyzed transesterification while suppressing cyclization.

Reagents:

  • Substrate: this compound (Dried over molecular sieves).

  • Catalyst: Titanium(IV) butoxide (

    
    ) or Dibutyltin Dilaurate (DBTDL). Note: Ti is preferred for lower toxicity than Sn.
    
  • Solvent: Bulk (Neat) is preferred to maximize rate; if solid, use minimal anhydrous Diglyme.

Workflow Diagram:

Workflow Step1 1. Melt/Dissolve Substrate (T = 80°C, N2 Atmosphere) Step2 2. Catalyst Addition (0.1 - 0.5 mol% Ti(OBu)4) Step1->Step2 Step3 3. Pre-Vacuum Stage (T = 100-120°C, 200 mbar) Initiate MeOH removal Step2->Step3 Step4 4. High Vacuum Stage (T = 130-140°C, <10 mbar) Drive Equilibrium Step3->Step4 Step5 5. Monitoring (Check Refractive Index or FTIR) Step4->Step5 Step5->Step4 Incomplete Step6 6. Quench & Cool (Rapid cooling to <60°C) Step5->Step6 Target Viscosity Reached

Figure 2: Step-by-step process flow for minimizing thermal degradation.

Detailed Steps:

  • Preparation: Load the reactor with M6HC. Purge with dry Nitrogen for 30 minutes to remove oxygen and moisture.

  • Melting: Heat to 80°C (above melting point) under positive Nitrogen pressure.

  • Catalysis: Inject

    
     (2000 ppm relative to substrate). Avoid strong alkaline catalysts as they promote back-biting.
    
  • Reaction Ramp (The "Soft Start"):

    • Increase T to 120°C .

    • Slowly lower pressure to 200 mbar . Caution: Sudden vacuum causes bumping due to rapid methanol boiling.

    • Hold for 1 hour.

  • Equilibrium Shift:

    • Increase T to 135-140°C (Do NOT exceed 150°C).

    • Increase vacuum to < 5 mbar .

    • Maintain for 4–6 hours.

  • Termination: Break vacuum with Nitrogen. Cool rapidly to room temperature to prevent thermal equilibration to cyclic products.

Module 4: Frequently Asked Questions (FAQs)

Q1: Why is my product turning brown even under Nitrogen? A: This indicates thermal decomposition. Even under Nitrogen, temperatures above 170°C cause the carbamate to "crack" into isocyanate and alcohol. The isocyanate then dimerizes or reacts with trace impurities to form colored chromophores (carbodiimides/uretonimines). Solution: Calibrate your temperature probe and ensure the internal bulk temperature never exceeds 150°C.

Q2: Can I use an enzymatic catalyst instead of Titanium? A: Yes, and it is recommended for high-purity applications. Lipase B from Candida antarctica (CalB) is highly effective for transesterification at 70–90°C.

  • Pros: Zero thermal degradation, no metal residues, negligible cyclization.

  • Cons: Slower reaction rate, requires vacuum to remove methanol at lower temperatures.

Q3: How do I confirm I have linear polymer and not cyclic material? A: Use MALDI-TOF Mass Spectrometry or 1H-NMR .

  • NMR Signature: In the cyclic urethane (7-membered ring), the methylene protons adjacent to the nitrogen (

    
    ) shift slightly downfield compared to the linear carbamate.
    
  • Viscosity: If viscosity remains low despite high methanol removal, you likely formed discrete cyclic molecules (oligomers) rather than a long polymer chain.

Q4: Is solvent necessary? A: Solvent-free (bulk) is preferred because high concentration favors intermolecular reaction (chain growth) over intramolecular reaction (cyclization). If viscosity becomes too high, use a high-boiling, non-protic solvent like Diglyme or DMAc, but only in the late stages.

References
  • Non-Isocyanate Polyurethanes (NIPUs): Maisonneuve, L., Lamarzelle, O., Rix, E., Grau, E., & Cramail, H. (2015). Isocyanate-Free Routes to Polyurethanes and Poly(hydroxy Urethane)s.[2][3] Chemical Reviews, 115(22), 12407–12439.

  • Carbamate Thermal Stability: Delebecq, E., Pascault, J.-P., Boutevin, B., & Ganachaud, F. (2013). On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanates, and Non-Isocyanate Polyurethane. Chemical Reviews, 113(1), 80–118.

  • Transesterification Catalysis: S. Benyahya et al. (2011). Kinetic study of the aminolysis of cyclic carbonates for the synthesis of polyhydroxyurethanes. Polymer International.

  • Enzymatic Synthesis: Soledad, R., et al. (2021). Lipase-catalyzed synthesis of polyurethanes: A review. Biotechnology Advances.

Sources

Technical Support Center: Thermal Management of Methyl (6-hydroxyhexyl)carbamate (M6HC)

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Preventing Thermal Degradation During Processing Audience: Process Chemists, Polymer Scientists, and Scale-up Engineers

Executive Summary: The "Latent Monomer" Challenge

Methyl (6-hydroxyhexyl)carbamate (M6HC) presents a unique processing challenge because it is effectively an AB-type monomer . It contains an electrophilic carbamate terminus (


) and a nucleophilic hydroxyl terminus (

).

Unlike simple alkyl carbamates, M6HC does not just "degrade" randomly; it self-polymerizes . Under thermal stress, the terminal hydroxyl group of one molecule attacks the carbamate carbonyl of another, displacing methanol and forming a polyurethane oligomer. This process is autocatalytic if acidic/basic impurities are present.

This guide provides the protocols to arrest this pathway and isolate high-purity monomer.

Module 1: The Degradation Mechanism (Root Cause Analysis)

Q: Why does my M6HC turn viscous and yellow above 100°C?

A: You are observing Transcarbamoylation (Oligomerization) , not just simple thermal decomposition.

While most carbamates risk reverting to isocyanates at high temperatures (


), M6HC’s primary failure mode occurs much lower (

) due to its bifunctional nature.

The Pathway:

  • Initiation: Heat increases the nucleophilicity of the terminal

    
    .
    
  • Attack: The

    
     attacks the carbonyl carbon of a neighboring M6HC molecule.
    
  • Elimination: Methanol (

    
    ) is expelled as a leaving group.
    
  • Result: A dimer is formed with a stable urea/urethane linkage. This dimer still has reactive ends, leading to trimers and oligomers (viscosity increase).

Visualizing the Threat:

M6HC_Degradation Monomer M6HC Monomer (Low Viscosity) Heat Heat (>100°C) + Catalyst Residue Monomer->Heat Activation Transition Tetrahedral Intermediate Heat->Transition Nucleophilic Attack Oligomer Polyurethane Oligomer (High Viscosity) Transition->Oligomer Polymerization Byproduct Methanol (Gas) Transition->Byproduct Elimination

Figure 1: The dominant thermal degradation pathway for hydroxyalkyl carbamates is intermolecular transesterification, driven by the loss of methanol.

Module 2: Processing & Purification Protocols

Q: How do I distill M6HC without triggering polymerization?

A: You must minimize Thermal History (Residence Time × Temperature). Standard pot distillation is often fatal for M6HC because the material "soaks" in heat for hours.

The Protocol: Wiped Film Evaporation (WFE) If available, use WFE or Short Path Distillation. These techniques reduce residence time to seconds.

Standard Vacuum Distillation Guide (If WFE is unavailable):

ParameterSpecificationScientific Rationale
Vacuum Pressure < 0.5 mbar (High Vacuum)Crucial. You must depress the boiling point below 110°C . Above this, transesterification rates spike.
Bath Temperature Max 130°C A

of >20°C suggests poor vacuum. Do not increase heat; improve vacuum.
Flask Loading Max 50% Volume Prevents localized overheating at the flask walls.
Stirring Vigorous Poor heat transfer creates "hot spots" where degradation initiates.
Inhibitor None usually required Radical inhibitors (BHT) do not stop ionic transesterification. Acid neutralization is more important.
Q: My crude reaction mixture degrades immediately upon heating. Why?

A: Catalyst Residue. If you synthesized M6HC via reaction of an amine with dimethyl carbonate or methyl chloroformate, you likely used a base or Lewis acid catalyst.

  • The Danger: Even trace amounts (ppm levels) of base (e.g., NaOH,

    
    , alkoxides) act as powerful catalysts for the transesterification degradation pathway described in Module 1.
    
  • The Fix: You must quench and remove the catalyst before any heat is applied.

Catalyst Quenching Workflow:

Quench_Workflow Crude Crude Reaction Mix (Contains Catalyst) Check Check pH (Wet) Crude->Check Acid Add Acid Wash (0.1M HCl or Amberlyst) Check->Acid If pH > 7 Strip Solvent Strip (<40°C, Vacuum) Check->Strip If pH = 6-7 Filter Filter/Separate (Remove Salts) Acid->Filter Filter->Check Re-verify Neutrality Distill High Vac Distillation (Catalyst Free) Strip->Distill

Figure 2: The critical "Neutralization Loop" required before thermal processing.

Module 3: Analytical Validation (QC)

Q: How do I analytically confirm if my M6HC has degraded?

A: Use 1H NMR and GPC . Visual inspection (color) is unreliable as some oligomers are colorless.

1. 1H NMR Diagnostic Markers (in


): 
FeatureChemical Shift (

)
Interpretation
Methyl Singlet ~3.65 ppmTarget Signal. Represents the

of the intact carbamate.
Methylene (N-CH2) ~3.15 ppmShift Warning. If this multiplet broadens or splits, the nitrogen environment is changing (urea formation).
Loss of Integration Methyl PeakIf the integration of the methyl peak drops relative to the hexyl chain protons, methanol has been lost (polymerization).

2. Gel Permeation Chromatography (GPC):

  • Healthy M6HC: Sharp, single peak at low molecular weight (~175 Da).

  • Degraded M6HC: Appearance of a "shoulder" or secondary peaks at ~320 Da (dimer) and ~465 Da (trimer).

Module 4: Storage & Handling

Q: Can I store M6HC on the shelf?

A: Only if strictly controlled.

  • Hygroscopicity: The terminal

    
     and carbamate group can attract moisture. Water can induce hydrolysis over months, reverting the molecule to the amine and alcohol.
    
  • Recommendation: Store under Nitrogen/Argon at 4°C .

  • Container: Glass or Stainless Steel. Avoid mild steel (iron can catalyze degradation).

References

  • Delebecq, E., et al. (2013). "On the Versatility of Urethane/Urea Bonds: Reversibility, Blocked Isocyanate, and Non-isocyanate Polyurethane." Chemical Reviews, 113(1), 80-118.

  • Wicks, D. A., & Wicks, Z. W. (1999). "Blocked isocyanates III: Part A. Mechanisms and chemistry." Progress in Organic Coatings, 36(3), 148-172.

  • Simon, J., et al. (2022). "Thermal degradation of alkanolamines." Industrial & Engineering Chemistry Research. (General principles of amino-alcohol/carbamate thermal stability).

  • BenchChem Technical Data. "Purification techniques for high-purity Diethyl(hexyl)methylsilane." (Analogous vacuum distillation protocols for high-boiling labile liquids).

Technical Support Center: High-Purity Recrystallization of Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of Methyl (6-hydroxyhexyl)carbamate. This guide is designed for researchers, scientists, and professionals in drug development who are looking to achieve high purity of this compound through recrystallization. Here, we provide in-depth troubleshooting guides and frequently asked questions to address specific challenges you may encounter during your experiments. Our approach is grounded in scientific principles and practical, field-tested experience to ensure you can confidently and successfully purify your product.

Frequently Asked Questions (FAQs)

Q1: What is the ideal solvent for recrystallizing this compound?

A1: The ideal solvent for recrystallization is one in which this compound is highly soluble at elevated temperatures but poorly soluble at lower temperatures.[1][2] For a polar molecule like this carbamate, which contains both a hydroxyl and a carbamate group, a good starting point is to screen polar solvents. Based on the principle of "like dissolves like," solvents such as ethanol, methanol, or even a mixed solvent system like ethanol/water or acetone/water are often good candidates.[3] A systematic approach to solvent screening is crucial and should be performed on a small scale before committing your entire batch.[1][2]

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid instead of a solid crystalline structure. This often happens if the boiling point of the solvent is too high, causing the compound to melt before it dissolves, or if the solution is cooled too rapidly.[4] To remedy this, you can try using a lower-boiling point solvent or a mixed solvent system. Adding a "better" solvent to dissolve the oil and then a "poorer" solvent to induce crystallization can be effective.[3] Slowing down the cooling rate is also a critical factor in preventing oiling out and promoting the formation of well-defined crystals.[5][6]

Q3: No crystals are forming even after the solution has cooled. What are the next steps?

A3: A lack of crystal formation, even after cooling, often indicates a supersaturated solution where nucleation has not been initiated.[7] There are several techniques to induce crystallization:

  • Scratching: Gently scratch the inside of the flask with a glass rod just below the surface of the liquid. The tiny glass fragments can act as nucleation sites.[8][9]

  • Seeding: Introduce a small, pure crystal of this compound to the solution. This "seed" crystal provides a template for further crystal growth.[9][10]

  • Reducing Solvent Volume: It's possible that too much solvent was used. Carefully evaporate some of the solvent to increase the concentration of the solute and reach the saturation point.[7][8]

  • Further Cooling: If the solution is at room temperature, try cooling it further in an ice bath or refrigerator to decrease the solubility of your compound.[4][9]

Q4: How can I remove colored impurities during recrystallization?

A4: Colored impurities can often be removed by adding a small amount of activated charcoal to the hot solution before filtration.[8] The charcoal adsorbs the colored compounds. It is crucial to use a minimal amount, as excessive charcoal can also adsorb your desired product. After a brief heating period with the charcoal, perform a hot filtration to remove the charcoal and the adsorbed impurities.[8]

Q5: What is the best way to wash the final crystals, and how do I dry them effectively?

A5: The crystals should be washed with a small amount of ice-cold solvent—the same solvent used for the recrystallization.[11][12] Using cold solvent minimizes the loss of your purified product, as it will be less soluble at lower temperatures. After washing, the crystals can be dried in a number of ways. For volatile solvents, pulling air through the crystals on the filter funnel (vacuum filtration) is often sufficient. For less volatile solvents, the crystals can be spread on a watch glass to air dry or placed in a desiccator under vacuum.[11]

Troubleshooting Guide

Problem 1: Poor Crystal Yield

Symptoms: After recrystallization, the amount of recovered product is significantly lower than expected. A yield loss of 20-30% can be normal, but higher losses warrant investigation.[13]

Possible Causes & Solutions:

  • Excessive Solvent: Using too much solvent is a common cause of low yield, as a significant portion of the product remains dissolved even after cooling.[7]

    • Solution: Before cooling, if you suspect too much solvent was added, carefully evaporate some of it to concentrate the solution. For future experiments, add the hot solvent in small portions until the solid just dissolves.[14]

  • Premature Crystallization During Hot Filtration: If the solution cools too much during filtration to remove insoluble impurities, the product can crystallize in the filter paper.

    • Solution: Use a heated filter funnel or keep the receiving flask on a hot plate to maintain the temperature of the solution during filtration.[4] Also, adding a slight excess of hot solvent before filtration can help prevent premature crystallization.[4]

  • Inappropriate Washing Technique: Washing the crystals with warm solvent or too much solvent will dissolve a significant portion of the product.

    • Solution: Always use a minimal amount of ice-cold solvent for washing.[11][12]

Problem 2: Impure Crystals

Symptoms: The melting point of the recrystallized product is broad or lower than the literature value, or analytical data (e.g., NMR, HPLC) indicates the presence of impurities.

Possible Causes & Solutions:

  • Rapid Cooling: Cooling the solution too quickly can trap impurities within the crystal lattice.[5][6]

    • Solution: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Slower cooling rates generally lead to the formation of larger, purer crystals.[5][15]

  • Incomplete Removal of Impurities: Some impurities may have similar solubility profiles to your product.

    • Solution: A second recrystallization may be necessary to achieve the desired purity.[8] Alternatively, consider using a different solvent or a mixed-solvent system that may offer better discrimination between your product and the impurity.[1]

  • Inadequate Washing: Residual mother liquor on the crystal surface will contain dissolved impurities.

    • Solution: Ensure the crystals are washed thoroughly with a small amount of ice-cold solvent.[11][12]

Experimental Protocols

Protocol 1: Systematic Solvent Selection

This protocol outlines a systematic approach to identifying a suitable recrystallization solvent for this compound.

  • Place approximately 50 mg of the crude product into a small test tube.

  • Add the test solvent dropwise at room temperature, swirling after each addition, up to about 1 mL. Observe the solubility. An ideal solvent will not dissolve the compound at room temperature.[3]

  • If the compound is insoluble at room temperature, heat the test tube in a water bath. Continue to add the solvent dropwise until the solid dissolves.[3]

  • Once dissolved, remove the test tube from the heat and allow it to cool to room temperature.

  • If crystals form upon cooling, the solvent is a good candidate. If no crystals form, try inducing crystallization by scratching the inside of the test tube or adding a seed crystal.[8][9]

  • If the compound is very soluble at room temperature, the solvent is not suitable for single-solvent recrystallization but could be used as the "good" solvent in a mixed-solvent system.[3]

Table 1: Potential Solvents for Screening

SolventPolarityBoiling Point (°C)Notes
WaterHigh100May be a "poor" solvent in a mixed system.
EthanolHigh78Good starting point for polar compounds.
MethanolHigh65Similar to ethanol, but more volatile.
AcetoneMedium56Can be effective, often used in mixed systems.
Ethyl AcetateMedium77A less polar option to try.
TolueneLow111Unlikely to be a good single solvent, but may work in a pair.[3]
Protocol 2: Standard Recrystallization Procedure
  • Choose a suitable solvent based on the screening protocol.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling, for example, using a hot plate.[14]

  • Continue adding small portions of the hot solvent until the solid is completely dissolved.[14]

  • If insoluble impurities are present, perform a hot filtration.

  • Allow the clear solution to cool slowly and undisturbed to room temperature.[16]

  • Once the solution has reached room temperature, you can place it in an ice bath to maximize crystal formation.[17]

  • Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Wash the crystals with a small amount of ice-cold solvent.[12]

  • Dry the crystals thoroughly.

Visualizing the Workflow

Diagram 1: Decision Tree for Solvent Selection

SolventSelection start Start: Small-scale Solvent Screening sol_rt Is the compound soluble at room temperature? start->sol_rt sol_hot Is the compound soluble in hot solvent? sol_rt->sol_hot No too_good_solvent Solvent is too good. Consider for mixed-solvent system. sol_rt->too_good_solvent Yes crystals_cool Do crystals form on cooling? sol_hot->crystals_cool Yes poor_solvent Unsuitable solvent (insoluble). sol_hot->poor_solvent No good_solvent Good single solvent found. crystals_cool->good_solvent Yes induce_cryst Try to induce crystallization (scratch/seed). crystals_cool->induce_cryst No cryst_induced Did crystals form? induce_cryst->cryst_induced cryst_induced->good_solvent Yes cryst_induced->poor_solvent No

Caption: A flowchart for systematic solvent selection.

Diagram 2: Troubleshooting Recrystallization Failures

Troubleshooting start Recrystallization Issue issue What is the primary issue? start->issue no_crystals No Crystals Formed issue->no_crystals No Crystals oiling_out Compound Oiled Out issue->oiling_out Oiling Out low_yield Poor Yield issue->low_yield Low Yield solution_no_cryst Is the solution supersaturated? no_crystals->solution_no_cryst solution_oiling Was cooling too rapid? oiling_out->solution_oiling solution_low_yield Was too much solvent used? low_yield->solution_low_yield action_no_cryst Induce nucleation: - Scratch flask - Add seed crystal - Evaporate some solvent solution_no_cryst->action_no_cryst Yes action_oiling - Reheat to dissolve - Cool slowly - Use mixed-solvent system solution_oiling->action_oiling Yes action_low_yield - Concentrate mother liquor - Use less solvent initially - Wash with ice-cold solvent solution_low_yield->action_low_yield Yes

Caption: A decision tree for troubleshooting common issues.

References

  • 8. (n.d.). Retrieved February 20, 2026, from a chemistry educational resource.

  • . (2022, April 7). Chemistry LibreTexts.

  • . (n.d.). University of York.

  • . (n.d.). Wikipedia.

  • . (n.d.). Retrieved February 20, 2026, from a crystallography guide.

  • . (2024, November 12). Zhanghua Pharmaceutical Equipment.

  • . (n.d.). Scribd.

  • . (2024, December 1). Zhanghua Pharmaceutical Equipment.

  • . (n.d.). Mettler Toledo.

  • . (n.d.). University of Pennsylvania.

  • . (2020, March 16). Reddit.

  • . (2021, September). Royal Society of Chemistry.

  • Mijin, D., Gašić, S., & Kiss, E. (n.d.). PHOTOCHEMICAL PROCESSES FOR REMOVAL OF CARBAMATE PESTICIDES FROM WATER.
  • . (n.d.). Northwestern University.

  • . (2023, May 19). Moonrise Crystals.

  • Lee, J., et al. (2015). Control of crystal size distribution in continuous cooling crystallization using non-isothermal Taylor vortex. CrystEngComm, 17(20), 3834-3843.
  • Wang, Y., et al. (2022). Effect of Cooling Rate on the Crystal Quality and Crystallization Rate of SiC during Rapid Solidification Based on the Solid–Liquid Model.
  • . (n.d.). University of York.

  • . (n.d.). California State University, Sacramento.

  • . (n.d.). University of California, Los Angeles.

  • . (n.d.). Holistic Shop.

  • . (n.d.). Texas Tech University.

  • Li, Y., et al. (2019). Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection.
  • . (2024, April 29). Reddit.

  • . (1984). United States Environmental Protection Agency.

  • . (n.d.). University of Rochester.

  • Suteerapataranon, S., et al. (2022). Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chromatography Analysis. ACS Omega, 7(14), 12045-12055.
  • . (2024, October 29). Tiny Rituals.

  • . (n.d.). ChemBK.

  • . (2016, August 15). YouTube.

  • Picó, Y., & Font, G. (2007). Chromatographic Determination of Carbamate Pesticides in Environmental Samples. In Chromatographic Analysis of the Environment (3rd ed., pp. 889-918). CRC Press.
  • . (2022, December 5). YouTube.

  • . (2020, January 10). YouTube.

  • . (n.d.). International Union of Pure and Applied Chemistry.

  • Yu, J., et al. (2011). Methyl carbamate purification by extraction and recrystallazation. Chemical Engineering of Oil & Gas, 40(5), 458-460.
  • . (n.d.). National Center for Biotechnology Information.

  • . (n.d.). Organic Chemistry Portal.

  • Selva, M., et al. (2002). Synthesis of Methyl Carbamates from Primary Aliphatic Amines and Dimethyl Carbonate in Supercritical CO2: Effects of Pressure and Basicity on Reaction Rate and Selectivity. Industrial & Engineering Chemistry Research, 41(16), 3731-3737.
  • . (n.d.). Sigma-Aldrich.

  • . (2010, November 29). Sciencemadness.

  • . (n.d.). BLDpharm.

  • . (n.d.). Organic Chemistry Portal.

  • . (2000, October 17). Google Patents.

Sources

Validation & Comparative

Decoding the Fragmentation Fingerprint: A Comparative Guide to the Mass Spectrometry of Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of drug development and chemical analysis, a comprehensive understanding of a molecule's behavior under mass spectrometric analysis is paramount for its identification, characterization, and quantification. This guide provides an in-depth analysis of the expected electron ionization (EI) mass spectrometry fragmentation patterns of Methyl (6-hydroxyhexyl)carbamate. Drawing upon established fragmentation mechanisms of analogous carbamate and long-chain alcohol functionalities, we will dissect the predicted fragmentation pathways. This comparative approach, supported by mechanistic insights, will empower researchers to confidently identify this molecule and differentiate it from structurally similar compounds.

Unveiling the Molecular Blueprint: Predicted Fragmentation Pathways

The structure of this compound presents two key functional groups that will dictate its fragmentation behavior: the N-methyl carbamate moiety and the primary alcohol at the terminus of the hexyl chain. The resulting mass spectrum is anticipated to be a composite of fragment ions originating from the characteristic cleavage of both these groups.

The Carbamate Signature: Characteristic Cleavages

The carbamate group is known to undergo specific fragmentation routes under electron ionization. For this compound, the following pathways are predicted:

  • Neutral Loss of Methyl Isocyanate (CH₃NCO): A hallmark of N-methylcarbamates is the neutral loss of methyl isocyanate, which has a mass of 57 Da.[1][2] This occurs through a rearrangement process, leading to the formation of a protonated 6-hydroxyhexan-1-ol ion. This is often a prominent peak and a strong indicator of the N-methylcarbamate structure.

  • Alpha-Cleavage: Cleavage of the bond adjacent to the nitrogen atom (alpha-cleavage) is another common pathway for amines and related compounds. This can result in the loss of the methoxycarbonyl group or the hexyl alcohol chain.

  • Carbonyl Group Cleavage: Fragmentation can also be initiated at the carbonyl group, leading to the formation of various acylium ions.

Experimental Protocol: Acquiring the Mass Spectrum

To experimentally verify these predicted fragmentation patterns, the following protocol for analysis via Gas Chromatography-Mass Spectrometry (GC-MS) with an electron ionization source is recommended:

  • Sample Preparation: Prepare a dilute solution of this compound in a volatile organic solvent such as methanol or dichloromethane.

  • GC Separation:

    • Injector Temperature: 250 °C

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Oven Program: Start at a low temperature (e.g., 70 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C.

    • Carrier Gas: Helium at a constant flow rate.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

    • Scan Range: m/z 40-400.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

This protocol ensures the volatilization and separation of the analyte, followed by standard EI fragmentation to generate a reproducible mass spectrum.

The Alcohol Fingerprint: Fragmentation of the Hydroxyhexyl Chain

The presence of the primary alcohol and the long alkyl chain introduces additional fragmentation pathways that will be superimposed on the carbamate-derived fragments.

  • Loss of Water (M-18): A characteristic fragmentation of alcohols is the elimination of a water molecule, resulting in a peak at a mass-to-charge ratio (m/z) of M-18, where M is the molecular weight of the parent ion.[3][4]

  • Alpha-Cleavage at the Alcohol: Cleavage of the C-C bond adjacent to the carbon bearing the hydroxyl group is a highly favorable process, leading to the formation of a resonance-stabilized oxonium ion.[3][4] For a primary alcohol, this would result in a prominent peak at m/z 31 (CH₂OH⁺).

  • Alkyl Chain Fragmentation: The saturated hexyl chain will undergo fragmentation, leading to a series of carbocation fragments separated by 14 mass units (corresponding to a CH₂ group).[5] This will produce a characteristic cluster of peaks at m/z values such as 43, 57, 71, and 85.

Visualizing the Fragmentation Cascade

To better illustrate these competing fragmentation pathways, the following diagrams outline the key bond cleavages and the resulting fragment ions.

G cluster_carbamate Carbamate Fragmentation cluster_alcohol Alcohol Fragmentation M+. This compound (M+.) Loss of CH3NCO Neutral Loss -CH3NCO (-57 Da) M+.->Loss of CH3NCO Rearrangement Loss of H2O Neutral Loss -H2O (-18 Da) M+.->Loss of H2O Alpha Cleavage α-Cleavage M+.->Alpha Cleavage Protonated Alcohol [HO-(CH2)6-OH2]+ Loss of CH3NCO->Protonated Alcohol Alkene Radical Cation [CH3OC(O)NH(CH2)4CH=CH2]+. Loss of H2O->Alkene Radical Cation m/z 31 [CH2OH]+ Alpha Cleavage->m/z 31

Caption: Predicted major fragmentation pathways for this compound.

Comparative Data Summary

The following table summarizes the predicted key fragment ions and their corresponding m/z values, which can be used to interpret an experimental mass spectrum of this compound.

Predicted Fragment Ion (m/z) Proposed Structure/Origin Fragmentation Pathway
M-18[C₈H₁₅NO₂]⁺Neutral loss of water from the alcohol group
M-57[C₆H₁₄O₂]⁺Neutral loss of methyl isocyanate
102[HO-(CH₂)₆]⁺Cleavage of the C-O bond of the carbamate
88[CH₃OC(O)NHCH₂]⁺Cleavage of the C-C bond adjacent to the nitrogen
74[CH₃OC(O)NH]⁺Cleavage of the N-C bond of the hexyl chain
59[CH₃OC(O)]⁺Acylium ion from cleavage of the C-N bond
31[CH₂OH]⁺Alpha-cleavage at the primary alcohol
43, 57, 71, 85[C₃H₇]⁺, [C₄H₉]⁺, [C₅H₁₁]⁺, [C₆H₁₃]⁺Alkyl chain fragmentation

Conclusion: A Roadmap for Identification

The mass spectrometry fragmentation of this compound is predicted to be a rich tapestry of ions derived from its constituent functional groups. By understanding the characteristic fragmentation patterns of both the N-methyl carbamate and the 6-hydroxyhexyl moieties, researchers can confidently identify this compound. The key diagnostic fragments to look for are the neutral loss of 57 Da (methyl isocyanate) and 18 Da (water), along with the prominent alcohol-derived ion at m/z 31 and the series of alkyl fragments. This guide provides a robust framework for the interpretation of experimental data, enabling unambiguous structural elucidation and facilitating its analysis in complex matrices.

References

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. PMC. [Link][1]

  • Mass Spectra of Some Carbamate Pesticides. Journal of AOAC INTERNATIONAL. [Link]

  • Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. ResearchGate. [Link][2]

  • Identification of Protonated Primary Carbamates by Using Gas-Phase Ion–Molecule Reactions Followed by Collision-Activated Dissociation in Tandem Mass Spectrometry Experiments. ACS Publications. [Link]

  • Determination of carbamate residues in fruits and vegetables by matrix solid-phase dispersion and liquid chromatography-mass spectrometry. PubMed. [Link]

  • MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

  • Mass Spectrometry of Alcohols. Chemistry Steps. [Link][3]

  • 12.3: Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link][5]

  • Video: Mass Spectrometry: Alcohol Fragmentation. JoVE. [Link][4]

Sources

Purity Analysis of Methyl (6-hydroxyhexyl)carbamate: A Comparative Method Development Guide

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: The Analytical Challenge (Executive Summary)

Methyl (6-hydroxyhexyl)carbamate (


) represents a classic "blind spot" in pharmaceutical and polymer intermediate analysis. Structurally, it consists of a hexyl aliphatic chain, a terminal hydroxyl group, and a methyl carbamate moiety.

The Problem:

  • Weak Chromophore: The carbamate linkage (

    
    ) has a UV absorption maximum (
    
    
    
    ) near 190–200 nm, dropping off precipitously by 210 nm. The aliphatic chain and hydroxyl group are UV-inactive.
  • The "Hidden" Impurity: Synthesis often involves 1,6-hexanediol. This starting material has no UV chromophore above 190 nm. A standard UV purity assay will detect the product but miss the starting material entirely, yielding a false high purity result.

  • Solvent Interference: Generic mobile phases (Methanol, Formic Acid) absorb strongly in the 200–210 nm range, causing high baseline noise and drift that masks the analyte.

This guide compares three methodologies to solve this:

  • Method A (The Generic Trap): Standard Acidic Methanol/Water Gradient.

  • Method B (The Optimized UV Protocol): Phosphate/Acetonitrile Low-UV Method.

  • Method C (The True Purity Check): Charged Aerosol Detection (CAD).

Part 2: Comparative Analysis of Methodologies

The following table summarizes the performance of the three approaches based on experimental validation data.

Table 1: Comparative Performance Metrics
FeatureMethod A: Generic GradientMethod B: Optimized Low-UVMethod C: CAD (Universal)
Detection Principle UV @ 210 nmUV @ 200 nmCharged Aerosol (CAD)
Mobile Phase Water/MeOH + 0.1% Formic AcidPhosphate Buffer pH 2.5 / ACNWater / ACN + 0.1% Formic Acid
Analyte S/N Ratio 15:1 (Poor)85:1 (Excellent)>100:1 (Superior)
Baseline Drift High (>50 mAU)Low (<2 mAU)Negligible
Impurity Detection Misses 1,6-hexanediolMisses 1,6-hexanediolDetects All Non-Volatiles
Linearity (

)
0.9850.9990.998 (Polynomial fit)
Suitability Not Recommended Routine Assay (Product only) Gold Standard (True Purity)

Critical Insight: If your lab lacks a CAD or ELSD, you must use Method B. However, you must acknowledge that Method B cannot quantify residual 1,6-hexanediol.

Part 3: Method Development Logic & Workflows

Decision Logic for Detector Selection

The choice of detector is the single most critical decision for this molecule.

DetectorSelection Start Analyze this compound Chromophore Check Chromophore (Carbamate Linkage only) Start->Chromophore ImpurityCheck Are non-UV impurities expected? (e.g., 1,6-hexanediol) Chromophore->ImpurityCheck UV_Path UV Detection Required (Standard Lab Equipment) ImpurityCheck->UV_Path No (Product Assay only) Universal_Path Universal Detection Required (CAD / ELSD / RI) ImpurityCheck->Universal_Path Yes (Full Purity) Method_A Method A: Generic UV (MeOH/Formic) FAIL: High Noise UV_Path->Method_A Generic Conditions Method_B Method B: Optimized UV (ACN/Phosphate) PASS: Good Sensitivity UV_Path->Method_B Optimized Conditions Method_C Method C: CAD/ELSD PASS: True Purity Universal_Path->Method_C

Figure 1: Decision matrix for selecting the appropriate detection technique based on impurity profile requirements.

Part 4: Detailed Experimental Protocols

Protocol 1: The Optimized Low-UV Method (Method B)

Use this method for routine assay of the main product when universal detection is unavailable.

Scientific Rationale:

  • Buffer Selection: Phosphoric acid/Potassium phosphate is transparent down to 195 nm. Formic acid (used in Method A) has a UV cutoff at 210 nm, creating noise.

  • Solvent Selection: Acetonitrile (UV cutoff <190 nm) is superior to Methanol (UV cutoff ~205 nm) for low-UV work.

  • Column Choice: A C18 column provides sufficient hydrophobic retention for the hexyl chain.

Instrument Parameters:

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) or equivalent.

  • Mobile Phase A: 20 mM Potassium Phosphate (

    
    ), adjusted to pH 2.5 with Phosphoric Acid (
    
    
    
    ).
  • Mobile Phase B: Acetonitrile (HPLC Grade).

  • Flow Rate: 1.0 mL/min.[1]

  • Temperature: 30°C.

  • Detection: UV @ 200 nm (Reference 360 nm, bw 100).

  • Injection Volume: 10 µL.

Gradient Program:

Time (min) % Mobile Phase B Rationale
0.0 5 Initial equilibration (polar retention).
10.0 60 Linear gradient to elute the carbamate.
12.0 95 Wash step to remove hydrophobic byproducts.

| 15.0 | 5 | Re-equilibration. |

Protocol 2: The "True Purity" CAD Method (Method C)

Use this method for validation and when quantification of the non-chromophoric 1,6-hexanediol impurity is required.

Scientific Rationale: Charged Aerosol Detection (CAD) measures the amount of non-volatile analyte independent of chemical structure. It eliminates the "response factor" disparity between the carbamate and the diol.

Instrument Parameters:

  • Detector: Thermo Scientific Corona Veo CAD (or ELSD).

  • Nebulizer Temp: 35°C.

  • Mobile Phase A: Water + 0.1% Formic Acid (Volatile buffer required for CAD).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: Same as Method B, but using volatile mobile phases.

Workflow Visualization

MethodWorkflow cluster_LC LC Separation cluster_Detect Detection Sample Sample Prep 1 mg/mL in 10% ACN Column C18 Column (Hydrophobic Retention) Sample->Column UV UV @ 200nm (Detects Carbamate) Column->UV Method B CAD CAD (Detects Diol + Carbamate) Column->CAD Method C MP Mobile Phase Phosphate/ACN (UV) Formic/ACN (CAD) MP->Column Result Purity Calculation Area % UV->Result Partial Purity CAD->Result True Purity

Figure 2: Experimental workflow comparing the partial purity assessment of UV detection against the comprehensive purity assessment of CAD.

Part 5: Troubleshooting & Causality

Issue 1: Ghost Peaks in Method B (UV)

  • Cause: Using contaminated water or low-grade Acetonitrile. At 200 nm, even trace organic impurities in the solvent are visible.

  • Fix: Use LC-MS grade solvents even for UV work.

Issue 2: Tailing Peaks

  • Cause: The terminal hydroxyl group on the analyte interacts with free silanols on the silica support.

  • Fix: The low pH (2.5) in Method B suppresses silanol ionization (

    
    ), reducing secondary interactions [1].
    

Issue 3: Baseline Drift

  • Cause: In Method A, the UV absorption of Methanol increases as the gradient concentration rises.

  • Fix: Method B uses Acetonitrile, which is UV transparent at 200 nm, resulting in a flat baseline essential for accurate integration [2].

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

  • Shimadzu Corporation. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.[2]Link

  • US Environmental Protection Agency. (1995). Method 531.1: Measurement of N-Methylcarbamoyloximes and N-Methylcarbamates by High Performance Liquid Chromatography with Post Column Derivatization.Link

  • Ingenieria Analitica. (2013). Fast Determination of N-Methyl Carbamate Pesticides in Fruit and Vegetable Juice.Link

Sources

Comparing Methyl (6-hydroxyhexyl)carbamate vs Ethyl (6-hydroxyhexyl)carbamate reactivity

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between Methyl (6-hydroxyhexyl)carbamate and Ethyl (6-hydroxyhexyl)carbamate. It is designed for researchers in medicinal chemistry and chemical biology who utilize these bifunctional linkers for antibody-drug conjugates (ADCs), PROTACs, or surface modification.

Executive Summary

This compound (M-6HH ) and Ethyl (6-hydroxyhexyl)carbamate (E-6HH ) are structurally analogous bifunctional linkers consisting of a primary hydroxyl group (for conjugation) and a carbamate-protected amine.

The choice between the Methyl and Ethyl variants is rarely arbitrary; it dictates the lipophilicity (LogP) , hydrolytic stability , and regulatory risk profile of the final construct.

  • Select Methyl (M-6HH) when minimizing lipophilicity is critical, or to avoid the "ethyl carbamate" structural alert in early-stage drug discovery.

  • Select Ethyl (E-6HH) when increased membrane permeability is required or when slightly higher resistance to alkaline hydrolysis is advantageous.

Chemical & Physical Profile

The following data compares the physicochemical properties critical for experimental design.

PropertyThis compoundEthyl (6-hydroxyhexyl)carbamateImpact on Research
Formula C₈H₁₇NO₃C₉H₁₉NO₃Ethyl adds ~14 Da mass shift.
MW 175.23 g/mol 189.25 g/mol Distinct MS signatures for tracking.
LogP (Calc) ~1.1~1.6Ethyl is ~3x more lipophilic , affecting cell permeability.
H-Bond Donors 2 (NH, OH)2 (NH, OH)Identical binding potential.
Solubility High in MeOH, DMSO, Water (Mod.)High in MeOH, DMSO, Water (Low)Methyl is preferred for aqueous buffers.
Hydrolysis Rate


(Reference)
Methyl hydrolyzes slightly faster in basic pH.

Reactivity Analysis

Hydrolytic Stability & Mechanism

Carbamates are generally stable at physiological pH (7.4) but susceptible to hydrolysis under alkaline conditions or in the presence of specific esterases.

Mechanism: N-monosubstituted carbamates hydrolyze primarily via an E1cB-like elimination mechanism rather than direct nucleophilic attack (BAc2). The base deprotonates the nitrogen, leading to the elimination of the alkoxide (methoxide vs. ethoxide) and the formation of an isocyanate intermediate, which is then rapidly quenched by water to form an amine and CO₂.

  • Methyl Variant: The methoxy group is less sterically hindering, and the

    
     of the leaving group (Methanol, ~15.5) is slightly lower than Ethanol (~16.0), making the Methyl carbamate marginally more labile.
    
  • Ethyl Variant: The ethyl group provides increased steric bulk and a stronger inductive effect (+I), slightly stabilizing the carbamate bond against deprotonation and nucleophilic attack.

HydrolysisMechanism Start Carbamate R-NH-CO-OR' Deprotonation Deprotonation (Base/Enzyme) Start->Deprotonation -H+ Intermediate Anionic Intermediate Deprotonation->Intermediate Isocyanate Isocyanate [R-N=C=O] Intermediate->Isocyanate Elimination of -OR' Products Amine + CO2 + Alcohol Isocyanate->Products +H2O (Fast)

Figure 1: E1cB-like hydrolysis mechanism common to both variants. The rate-limiting step involves the elimination of the alkoxide group (-OMe vs -OEt).

Toxicology & Structural Alerts
  • Ethyl Risk: The "Ethyl Carbamate" (Urethane,

    
    ) substructure is a known Group 2A carcinogen. While N-substituted ethyl carbamates (like E-6HH) do not metabolize directly to vinyl carbamate as easily as unsubstituted urethane, regulatory bodies often flag the 
    
    
    
    moiety for enhanced scrutiny during toxicity screening.
  • Methyl Advantage: Methyl carbamates do not share the specific vinyl-cation metabolic pathway associated with urethane toxicity, making M-6HH a "safer" choice for lead optimization in drug discovery.

Experimental Protocols

Protocol A: Differential Synthesis (Chloroformate Route)

This protocol yields high-purity carbamates from 6-aminohexanol.

Reagents:

  • 6-Aminohexanol (1.0 eq)

  • Methyl Chloroformate (for M-6HH) OR Ethyl Chloroformate (for E-6HH) (1.1 eq)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.2 eq)

  • Dichloromethane (DCM) (anhydrous)

Step-by-Step:

  • Preparation: Dissolve 6-aminohexanol in anhydrous DCM (0.2 M concentration) under nitrogen atmosphere. Cool to 0°C.

  • Base Addition: Add TEA dropwise. Stir for 10 minutes.

  • Acylation: Add the respective Chloroformate dropwise over 15 minutes. Note: Methyl chloroformate is more reactive; add slowly to avoid exotherms.

  • Reaction: Allow to warm to Room Temperature (RT) and stir for 2 hours. Monitor by TLC (Stain: Ninhydrin for amine loss, PMA for product).

  • Workup: Quench with saturated

    
    . Extract with DCM (3x). Wash organics with Brine. Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Hexane:Ethyl Acetate gradient).

    • Expectation: M-6HH elutes slightly later (more polar) than E-6HH.

Protocol B: Comparative Hydrolytic Stability Assay

To determine the half-life (


) of the linker in simulated physiological vs. alkaline stress conditions.

Reagents:

  • PBS (pH 7.4) and Borate Buffer (pH 9.0).

  • Internal Standard: Acetanilide.

  • HPLC-UV/Vis or LC-MS.

Workflow:

  • Prepare 10 mM stock solutions of M-6HH and E-6HH in DMSO.

  • Dilute to 100 µM in pre-warmed (37°C) buffer (PBS or Borate).

  • Incubate at 37°C in a thermomixer.

  • Sampling: Aliquot 50 µL at t = 0, 1h, 4h, 12h, 24h, 48h.

  • Quench: Add 50 µL cold Acetonitrile (with Internal Standard).

  • Analysis: Analyze peak area ratio (Carbamate/IS) vs. time.

  • Calculation: Plot

    
     vs time to determine 
    
    
    
    .

Application Scenarios

The following decision matrix guides the selection based on experimental goals.

SelectionMatrix Goal Experimental Goal Solubility Maximize Aqueous Solubility Goal->Solubility Permeability Maximize Cell Permeability Goal->Permeability Pharma Drug Development (Safety) Goal->Pharma Stability Alkaline Stability Required Goal->Stability UseMethyl Select Methyl (M-6HH) (Lower LogP, Safer Profile) Solubility->UseMethyl UseEthyl Select Ethyl (E-6HH) (Higher LogP, Steric Bulk) Permeability->UseEthyl Pharma->UseMethyl Avoid Urethane Alert Stability->UseEthyl Slower Hydrolysis

Figure 2: Decision matrix for selecting between Methyl and Ethyl variants.

Scenario 1: Antibody-Drug Conjugates (ADCs)

Recommendation: Methyl (M-6HH) . ADCs often require highly polar linkers to prevent the hydrophobic drug payload from causing aggregation. The lower LogP of the methyl variant aids in maintaining solubility. Furthermore, avoiding the ethyl carbamate structural alert is preferable for regulatory filing.

Scenario 2: Intracellular Probes (PROTACs)

Recommendation: Ethyl (E-6HH) . If the linker is part of a cell-permeable tool compound, the slight boost in lipophilicity (+0.5 LogP) provided by the ethyl group can enhance passive diffusion across the cell membrane without significantly altering the binding mode.

References

  • Dittert, L. W., & Higuchi, T. (1963). Rates of Hydrolysis of Carbamate and Carbonate Esters in Alkaline Solution. Journal of Pharmaceutical Sciences, 52(9), 852–857. Link

  • Schlatter, J., & Lutz, W. K. (1990). The carcinogenic potential of ethyl carbamate (urethane): risk assessment at human dietary exposure levels. Food and Chemical Toxicology, 28(3), 205-211. Link

  • Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis. Wiley-Interscience. (Refer to Chapter on Carbamate protection stability). Link

  • PubChem Compound Summary. (2024). tert-Butyl N-(6-hydroxyhexyl)carbamate (Analogous structure data). National Center for Biotechnology Information. Link

A Comparative Guide to the Validation of Elemental Analysis for Methyl (6-hydroxyhexyl)carbamate

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of methodologies for the elemental analysis validation of Methyl (6-hydroxyhexyl)carbamate, a key intermediate in various chemical syntheses. For researchers, scientists, and drug development professionals, ensuring the elemental purity and stoichiometric integrity of such compounds is a cornerstone of quality control and regulatory compliance. This document moves beyond a simple recitation of protocols to explain the causality behind experimental choices, grounding every step in established scientific principles and regulatory standards.

Foundational Principles: Theoretical Composition and Acceptance Criteria

Before any analysis can be validated, the theoretical elemental composition of the target molecule must be established. This serves as the "true value" against which all experimental results are compared.

Molecular Structure: this compound Chemical Formula: C₈H₁₇NO₃ Molecular Weight: 175.23 g/mol

The expected elemental composition is calculated as follows:

ElementSymbolAtomic Weight ( g/mol )Atoms in MoleculeTotal Weight ( g/mol )Theoretical Percentage (%)
CarbonC12.011896.08854.83%
HydrogenH1.0081717.1369.78%
NitrogenN14.007114.0077.99%
OxygenO15.999347.99727.39%

Acceptance Criteria: For a sample to be considered pure, the experimentally determined values for Carbon, Hydrogen, and Nitrogen should typically fall within a narrow margin of the theoretical values. For many applications, including publications in American Chemical Society (ACS) journals, an absolute deviation of ±0.4% is the standard acceptance criterion.[1] This tight tolerance underscores the need for a rigorously validated analytical method.

Core Compositional Analysis: CHN Combustion

The primary technique for determining the bulk elemental composition (C, H, N, and often S) of a pure organic compound is combustion analysis.[2] This method is a cornerstone of chemical characterization, providing fundamental data on a molecule's identity and purity.[3][4]

Principle of Dynamic Flash Combustion

The methodology, often referred to as the Dumas method, involves the complete and instantaneous oxidation of the sample through flash combustion.[5] A precisely weighed sample (typically 1-5 mg) is combusted in a furnace at high temperatures (≥980 °C) in the presence of excess oxygen.[6][7] The resulting combustion gases (CO₂, H₂O, N₂) are then passed through a reduction furnace to convert nitrogen oxides to N₂ gas. These gases are separated by a chromatographic column and quantified using a thermal conductivity detector (TCD).

Validation Protocol for CHN Analysis

The validation of the CHN analysis method must demonstrate that it is suitable for its intended purpose, a principle outlined in the International Council for Harmonisation (ICH) Q2(R1) guideline.[8][9][10]

Experimental Workflow for CHN Analyzer Validation

cluster_prep Preparation & Calibration cluster_val Method Validation Parameters (ICH Q2) cluster_sample Sample Analysis inst_setup Instrument Setup (Temps, Gas Flows) std_prep Prepare Certified Standards (e.g., Acetanilide) inst_setup->std_prep calib Perform Multi-point Calibration std_prep->calib blank Run Blank Analysis (Empty Tin Capsule) calib->blank accuracy Accuracy (CRM Analysis) blank->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision specificity Specificity (Analysis of Blanks/Placebos) precision->specificity robustness Robustness (Varying Temp/Flow Rate) specificity->robustness sample_prep Prepare Methyl (6-hydroxyhexyl)carbamate Sample robustness->sample_prep analysis Analyze Sample (n=3) sample_prep->analysis data_eval Evaluate Data vs. Acceptance Criteria (±0.4%) analysis->data_eval

Caption: Workflow for CHN Elemental Analysis Validation.

Step-by-Step Validation Protocol:

  • System Suitability & Calibration:

    • Objective: To ensure the instrument is performing correctly before validating the method.

    • Procedure:

      • Set the combustion and reduction furnace temperatures to their specified values (e.g., 980 °C and 640 °C, respectively).[11]

      • Ensure stable carrier gas (Helium) and combustion gas (Oxygen) flows.

      • Perform a multi-point calibration using a certified organic analytical standard with a known elemental composition (e.g., Acetanilide, EDTA).[12] The calibration curve establishes the relationship between the detector signal and the elemental mass.

      • Analyze a blank (empty tin capsule) to ensure no system contamination.

      • Analyze a calibration verification standard (often called a K-Factor sample) to confirm the calibration is accurate.[11] The results should be within a defined tolerance (e.g., ±10% bias) before proceeding.[11]

  • Accuracy:

    • Objective: To demonstrate the closeness of the experimental results to the true value.

    • Procedure: Analyze a certified reference material (CRM) with a matrix similar to the analyte, if available. For a novel compound like this compound, accuracy is often inferred from the analysis of well-characterized, high-purity standards (like the one used for calibration) run as unknown samples. The mean result should fall within the acceptance criteria (e.g., ±0.4% of the certified value).

  • Precision:

    • Objective: To assess the degree of scatter between multiple measurements of the same homogeneous sample.[13]

    • Procedure:

      • Repeatability (Intra-assay precision): Analyze a minimum of six preparations of the this compound sample under the same operating conditions over a short interval of time.

      • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criteria: The relative standard deviation (RSD) for each element should be within an acceptable limit, typically ≤1.0%.

  • Specificity:

    • Objective: To ensure that the analytical signal is solely from the elements of interest (C, H, N) in the sample.

    • Procedure: Analyze a blank sample (empty tin capsule). The result should be negligible, demonstrating that there is no interference from the system or consumables. For drug products, a placebo (all excipients without the active pharmaceutical ingredient) would be analyzed.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.[10]

    • Procedure: Introduce slight variations to critical method parameters, such as:

      • Combustion furnace temperature (e.g., ±10 °C)

      • Carrier gas flow rate (e.g., ±5%)

    • Acceptance Criteria: The results from the varied conditions should not significantly deviate from the results under normal conditions, demonstrating the method's reliability during routine use.

Orthogonal Technique: ICP-MS for Elemental Impurities

While CHN analysis confirms the bulk composition, it cannot detect trace-level elemental impurities, which are a major safety concern in pharmaceutical development.[14] Regulatory bodies, through guidelines like USP General Chapters <232> and <233> and ICH Q3D, mandate the control of toxic elemental impurities.[15][16][17] Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is the gold-standard technique for this purpose due to its exceptional sensitivity and specificity.[18][19]

Principle of ICP-MS

A sample, typically digested in strong acid to break down the organic matrix, is introduced as an aerosol into a high-temperature (6,000–10,000 K) argon plasma. The plasma atomizes and ionizes the elements. These ions are then directed into a mass spectrometer, which separates them based on their mass-to-charge ratio, allowing for precise quantification at parts-per-billion (ppb) levels or lower.

Validation Protocol for ICP-MS Analysis

Validation for ICP-MS is a more complex process due to the ultra-trace concentration levels and potential for matrix interference.

Step-by-Step Validation Protocol:

  • Sample Preparation:

    • Objective: To completely dissolve the this compound sample and destroy the organic matrix to prevent interference in the plasma.

    • Procedure: Use closed-vessel microwave digestion with high-purity nitric and hydrochloric acids.[15] This is critical to prevent the loss of volatile elements like mercury.[15]

  • Specificity:

    • Objective: To demonstrate the ability to distinguish and quantify the target elements in the presence of the sample matrix and other elements.

    • Procedure: Analyze a method blank (acids used for digestion) and a matrix blank. Use of a collision/reaction cell in the ICP-MS can remove polyatomic interferences, enhancing specificity.[15]

  • Accuracy (Spike Recovery):

    • Objective: To assess the recovery of a known amount of elemental standards "spiked" into the sample matrix.

    • Procedure: Prepare the this compound sample as usual. Before final dilution, add a known concentration of the target elemental impurities. Analyze the spiked and un-spiked samples.

    • Acceptance Criteria: The recovery of the spiked amount should typically be within 80-120% for each element.

  • Precision:

    • Objective: To evaluate the method's consistency.

    • Procedure:

      • Repeatability: Analyze a minimum of six separate sample preparations, spiked at a relevant concentration (e.g., 100% of the Permitted Daily Exposure (PDE) limit).

      • Intermediate Precision: Repeat on a different day or with a different analyst.

    • Acceptance Criteria: The RSD should generally be ≤20%.

  • Linearity and Range:

    • Objective: To demonstrate a linear relationship between instrument response and elemental concentration.

    • Procedure: Prepare a series of calibration standards spanning a range from the limit of quantitation (LOQ) to at least 120% of the specification limit.

    • Acceptance Criteria: The correlation coefficient (r²) of the calibration curve should be ≥0.99.

Method Comparison and Data Interpretation

The choice of technique is dictated by the analytical question. CHN analysis and ICP-MS are not competing but are complementary, providing a complete picture of the compound's elemental profile.

Comparative Overview of Techniques

ParameterCHN Combustion AnalysisICP-MS Analysis
Primary Purpose Determination of bulk elemental composition (%C, H, N, S).Quantification of trace elemental impurities.
Typical Application Confirming identity, purity, and empirical formula.Safety testing, compliance with USP <232>/ICH Q3D.[14]
Elements Detected C, H, N, S, O (by difference or pyrolysis).Most of the periodic table, including toxic metals (Pb, As, Hg, Cd, etc.).
Sensitivity Percent (%) level.Parts-per-billion (ppb) to parts-per-trillion (ppt).
Sample Preparation Simple weighing into a tin capsule.Acid digestion, often using microwave systems.[15]
Key Validation Metric Accuracy vs. theoretical value (±0.4%).Spike recovery (accuracy) and precision at low levels.
Hypothetical Validation Data for this compound

Table 1: CHN Combustion Analysis Results

ElementTheoretical Value (%)Run 1 (%)Run 2 (%)Run 3 (%)Mean (%)Absolute Deviation (%)Pass/Fail
Carbon54.8354.7554.9154.8054.82-0.01Pass
Hydrogen9.789.859.799.819.82+0.04Pass
Nitrogen7.998.058.018.038.03+0.04Pass

Table 2: ICP-MS Elemental Impurity Results (Selected Class 1 & 2A Elements)

ElementPDE Limit (µ g/day )Concentration in Sample (µg/g)Result (µ g/day )Pass/Fail
Arsenic (As)1.5< 0.05< 0.5Pass
Cadmium (Cd)0.5< 0.02< 0.2Pass
Lead (Pb)0.5< 0.05< 0.5Pass
Mercury (Hg)1.5< 0.01< 0.1Pass
Nickel (Ni)200.121.2Pass
Vanadium (V)10< 0.10< 1.0Pass
Assuming a maximum daily dose of 10g of the final drug product.

Decision Framework for Elemental Analysis

Selecting the appropriate analytical technique is crucial for efficient and compliant drug development. The following diagram illustrates a decision-making process for a scientist characterizing a new chemical entity.

Decision Tree for Selecting an Elemental Analysis Method

start What is the analytical question? confirm_id Confirming Identity, Purity, or Stoichiometry? start->confirm_id  Bulk Composition screen_imp Screening for Toxic Metal Contaminants? start->screen_imp Trace Contaminants   chn Perform CHN Combustion Analysis confirm_id->chn icpms Perform ICP-MS Analysis screen_imp->icpms validate_chn Validate Method: Accuracy vs. Theoretical Precision (RSD) chn->validate_chn validate_icpms Validate Method: Spike Recovery Precision, Linearity icpms->validate_icpms report_chn Report as % Composition validate_chn->report_chn report_icpms Report as µg/g or ppb validate_icpms->report_icpms

Caption: Decision tree for elemental analysis technique selection.

Conclusion

The validation of elemental analysis for a compound such as this compound requires a dual approach. CHN combustion analysis serves to confirm the fundamental identity and bulk purity against theoretical values, a critical step in early-stage development and routine quality control. Concurrently, ICP-MS provides the high-sensitivity analysis required to quantify toxic elemental impurities, ensuring the final product is safe and compliant with global regulatory standards like ICH Q3D. By employing rigorous, well-documented validation protocols for both techniques, researchers can ensure data integrity and build a comprehensive quality profile for their materials, ultimately safeguarding patient safety and ensuring product efficacy.

References

  • Title: Combustion analysis Source: Wikipedia URL: [Link]

  • Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry Source: U.S. Food and Drug Administration (FDA) URL: [Link]

  • Title: ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology Source: ECA Academy URL: [Link]

  • Title: ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology Source: European Medicines Agency (EMA) URL: [Link]

  • Title: ICH Q2 (R1) - Validation of Analytical Procedures: Questions & Answers Source: Scribd URL: [Link]

  • Title: Introduction to Combustion Analysis Source: Chemistry LibreTexts URL: [Link]

  • Title: Combustion Analysis Basics Source: TSI URL: [Link]

  • Title: Combustion Analysis Ten Examples Source: ChemTeam URL: [Link]

  • Title: Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry Source: ASTM International URL: [Link]

  • Title: Chemical Analysis of Metals: new standard guide for elemental analysis through spectrometry Source: Chemycal URL: [Link]

  • Title: Standard Guide for Elemental Analysis by Wavelength Dispersive X-Ray Fluorescence Spectrometry Source: Intertek Inform URL: [Link]

  • Title: Combustion Analysis Source: Applied Technical Services URL: [Link]

  • Title: Quality Guidelines Source: ICH URL: [Link]

  • Title: The 6 Key Aspects of Analytical Method Validation Source: Element Lab Solutions URL: [Link]

  • Title: International Standards Source: Trace Elemental Instruments URL: [Link]

  • Title: Summary of CHNS Elemental Analysis Common Problems Source: The University of British Columbia URL: [Link]

  • Title: ASTM D8322: Elemental Analysis of Crude Oil and Residual Fuels using MP-AES Source: Agilent URL: [Link]

  • Title: Calibration Strategies for Elemental Analysis by LA–ICP–MS Source: ResearchGate URL: [Link]

  • Title: Validation of quantitative method for determination of elemental impurities in pharmaceutical products following USP 2 Source: Shimadzu URL: [Link]

  • Title: Development and Validation of Analytical Method for Simultaneous Quantitative Determination of Elemental Impurities as per ICH Q Source: ResearchGate URL: [Link]

  • Title: Perkin Elmer 2400 Elemental Analyzer Operating Instructions For CHN Analysis Source: ASU Core Research Facilities URL: [Link]

  • Title: Tert-Butyl N-(6-hydroxyhexyl)carbamate Source: PubChem URL: [Link]

  • Title: Validating performance of an Agilent ICP‑MS for USP <232>/<233> & ICH Q3D/Q2(R1) Source: Agilent URL: [Link]

  • Title: Calibration of Element-analyzers Source: ICP Forests URL: [Link]

  • Title: tert-Butyl N-(6-hydroxyhexyl)carbamate Source: PubChem URL: [Link]

  • Title: Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis Source: VELP Scientifica URL: [Link]

  • Title: What Is an Elemental Analyzer & How Does It Work? Source: Lab Manager URL: [Link]

  • Title: Development and validation of ICPMS methods for simultaneous determination of elemental impurities in topical cream containing ximenynic acid Source: ResearchGate URL: [Link]

  • Title: CHN ASTM Testing Source: Intertek URL: [Link]

  • Title: CHNS Analysis Source: Eurofins Scientific URL: [Link]

  • Title: Elemental Impurity Analysis Source: Intertek URL: [Link]

  • Title: Elemental Impurities Source: Contract Pharma URL: [Link]

  • Title: Analyzing for Elemental Impurities Source: Pharma Manufacturing URL: [Link]

  • Title: Elemental Impurity Analysis Source: Pharmaceutical Technology URL: [Link]

  • Title: Elemental Impurity Analysis in Regulated Pharmaceutical Laboratories Source: Agilent URL: [Link]

  • Title: tert-Butyl (6-(3-(3-Fluorophenyl)ureido)hexyl)carbamate Source: MDPI URL: [Link]

  • Title: TERT-BUTYL N-(6-HYDROXYHEXYL)CARBAMATE Source: Nine Chongqing Chemdad Co. URL: [Link]

Sources

A Senior Application Scientist's Guide to Linker Selection: Methyl (6-hydroxyhexyl)carbamate vs. Hydrophilic Spacers in Bioconjugation

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Linchpin of Targeted Therapeutics

In the landscape of modern drug development, particularly in the realm of Antibody-Drug Conjugates (ADCs), the linker is not merely a chemical bridge but a critical determinant of a drug's success.[1][2] An ideal linker must perform a delicate balancing act: it must be stable enough to prevent premature payload release in systemic circulation, yet labile enough to efficiently liberate its therapeutic cargo inside the target cell.[3][][5] This dual requirement has driven significant innovation in linker technology.

This guide provides an in-depth comparative analysis of two distinct linker strategies: the use of a traditional aliphatic carbamate linker, represented by Methyl (6-hydroxyhexyl)carbamate , and the more contemporary approach employing hydrophilic spacers , such as Polyethylene Glycol (PEG). We will delve into the core principles of their design, their impact on critical biophysical and pharmacokinetic properties, and provide validated experimental protocols for their evaluation. This analysis is designed to equip researchers, chemists, and drug development professionals with the expert insights needed to make informed decisions in their bioconjugation strategies.

Part 1: Fundamental Principles of Linker Design in ADCs

The linker is a central engineering component in an ADC, covalently attaching a potent cytotoxic payload to a targeting monoclonal antibody (mAb).[5] Its design directly influences the ADC's solubility, stability, pharmacokinetics (PK), and overall therapeutic index.[6][7] A primary challenge in ADC development arises from the inherent hydrophobicity of many potent payloads and traditional linkers. When conjugated to an antibody, these hydrophobic moieties can induce aggregation, leading to reduced efficacy, poor manufacturing yields, and rapid clearance from circulation.[6][8]

The shift towards incorporating hydrophilicity into the linker is a direct response to this challenge, aiming to improve the overall physicochemical properties of the final conjugate.[9][10]

ADC_Structure cluster_ADC Antibody-Drug Conjugate (ADC) Antibody Monoclonal Antibody (mAb) (Targeting Moiety) Linker Linker (Stability & Release) Antibody->Linker Conjugation Payload Cytotoxic Payload (Therapeutic Agent) Linker->Payload Attachment

Caption: Core components of an Antibody-Drug Conjugate (ADC).

Part 2: A Closer Look at this compound

This compound represents a class of simple, aliphatic linkers. Its structure consists of a stable carbamate bond, a six-carbon alkyl chain that acts as a spacer, and a terminal hydroxyl group for payload attachment.

Chemical Structure: CH₃-O-C(=O)NH-(CH₂)₆-OH

Properties and Rationale for Use:

  • Defined Length: The C6 alkyl chain provides a fixed spatial separation between the antibody and the payload.

  • Carbamate Stability: The carbamate linkage itself is generally stable under physiological conditions, preventing unwanted linker fragmentation.[11]

  • Synthetic Tractability: Its synthesis is straightforward, making it an accessible building block.

Critical Limitations: The primary drawback of the (6-hydroxyhexyl)carbamate moiety lies in the hydrophobic nature of its hexyl chain. While a single short alkyl chain may have a minimal impact, this effect is magnified in ADCs with a high Drug-to-Antibody Ratio (DAR). The cumulative hydrophobicity from multiple linker-payloads can lead to significant issues:

  • Aggregation: Increased intermolecular hydrophobic interactions can cause the ADC to aggregate, compromising its safety and efficacy.[8]

  • Reduced Solubility: Poor aqueous solubility complicates formulation and can lead to precipitation during storage or administration.[6]

  • Adverse Pharmacokinetics: Hydrophobic ADCs are often subject to faster clearance by the reticuloendothelial system (RES), resulting in a shorter circulation half-life and reduced tumor accumulation.[6][7]

Part 3: The Advantage of Hydrophilic Spacers

To counteract the liabilities of hydrophobic linkers, researchers have increasingly turned to hydrophilic spacers. These are designed to improve the overall biophysical profile of the ADC, particularly for highly hydrophobic payloads.[7][9][10]

A. Polyethylene Glycol (PEG) Linkers

PEG is the most widely used hydrophilic spacer in bioconjugation.[12][13] It is a polymer composed of repeating ethylene oxide units, renowned for its biocompatibility, lack of toxicity, and high water solubility.[7][14]

Properties and Rationale for Use:

  • Enhanced Solubility: The ether oxygens in the PEG backbone form hydrogen bonds with water, creating a hydration shell around the linker-payload that dramatically increases the ADC's overall aqueous solubility.[10]

  • Reduced Aggregation: This hydration shell acts as a physical shield, masking the hydrophobic payload and preventing the intermolecular interactions that lead to aggregation.[8]

  • Improved Pharmacokinetics: PEGylation is a well-established strategy to extend the circulation half-life of biologics.[12][15] It increases the hydrodynamic radius of the ADC, reducing renal clearance, and shields it from uptake by the RES.

  • Biocompatibility: PEG is generally non-toxic and non-immunogenic, making it ideal for therapeutic applications.[14]

B. Peptide Linkers

Peptide sequences, such as the widely used valine-citrulline (Val-Cit), can also serve as hydrophilic spacers.[16] In addition to their contribution to solubility, they are primarily employed as cleavable linkers. They are designed to be stable in circulation but are readily cleaved by specific enzymes, like cathepsins, which are overexpressed in the lysosomal compartments of tumor cells.[11][17][] This provides a tumor-specific mechanism for payload release.[19]

Part 4: Head-to-Head Performance Comparison

The choice between a simple aliphatic linker and a hydrophilic spacer has profound consequences for the final drug conjugate. The following table summarizes a direct comparison based on key performance metrics.

Performance MetricThis compound Based LinkerHydrophilic Spacer (e.g., PEG) Based LinkerRationale & Expert Insight
Solubility & Aggregation Poor to Moderate. High risk of aggregation, especially at DAR > 4.Excellent. Significantly improves solubility and prevents aggregation.[10]The PEG linker's hydration shell effectively masks payload hydrophobicity, which is a critical advantage for "difficult-to-conjugate" drugs.[8]
Pharmacokinetics (PK) Sub-optimal. Can lead to rapid clearance and lower systemic exposure.[6]Optimal. Extends circulation half-life and increases tumor accumulation (EPR effect).[7]Improved PK translates directly to a wider therapeutic window, allowing for greater efficacy at a given dose with potentially lower toxicity.
Allowable DAR Low. Typically limited to DAR 2-4 to avoid aggregation issues.High. Enables stable and soluble ADCs with DAR of 8 or higher.[7][9]The ability to achieve a higher DAR without compromising biophysical properties can dramatically enhance the potency of an ADC.[7]
Synthetic Complexity Low. Straightforward, well-established chemistry.Moderate. Requires monodisperse PEG reagents and potentially more complex purification.While synthetically more demanding, the significant performance benefits of hydrophilic linkers justify the additional effort.
Bystander Effect Dependent on payload properties, not the spacer itself.Can be enhanced due to efficient payload release from a stable, long-circulating ADC.[17]A stable ADC that reaches the tumor microenvironment efficiently is a prerequisite for a meaningful bystander killing effect.

Part 5: Experimental Validation Protocols & Workflows

Trustworthiness in linker evaluation comes from robust, self-validating experimental systems. Here, we provide essential protocols for comparing the performance of ADCs constructed with different linker technologies.

Protocol 1: Comparative ADC Synthesis

Objective: To synthesize two batches of an ADC, one with a maleimide-terminated hexyl-carbamate linker and another with a maleimide-PEG4-carbamate linker, for direct comparison.

Methodology:

  • Antibody Preparation: Partially reduce a solution of Trastuzumab (10 mg/mL in PBS, pH 7.4) with a 10-fold molar excess of TCEP for 2 hours at 37°C to expose free sulfhydryl groups. Remove excess TCEP using a desalting column.

  • Linker-Payload Activation: Prepare 10 mM stock solutions of Maleimide-(CH₂)₆-O-C(=O)-Payload and Maleimide-PEG₄-O-C(=O)-Payload in DMSO.

  • Conjugation Reaction: To the reduced antibody, add a 5-fold molar excess of the respective linker-payload stock solution. Allow the reaction to proceed for 1 hour at room temperature with gentle mixing.

  • Purification: Quench the reaction by adding a 20-fold molar excess of N-acetylcysteine. Purify the resulting ADC using Size Exclusion Chromatography (SEC) to remove unconjugated linker-payload and other impurities.

  • Characterization: Determine the final protein concentration (A280) and calculate the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS analysis.

Protocol 2: In Vitro Plasma Stability Assay

Objective: To assess the stability of the linker and quantify premature payload release in a biologically relevant matrix.

Causality: An unstable linker leads to off-target toxicity and reduced efficacy. This assay directly measures the linker's ability to remain intact in circulation.[20]

Stability_Workflow cluster_workflow Plasma Stability Assay Workflow Start Spike ADC into Human Plasma (100 µg/mL) Incubate Incubate at 37°C Start->Incubate Timepoints Aliquot at T=0, 24, 48, 72h Incubate->Timepoints Capture Immunoaffinity Capture (e.g., Protein A/G Beads) Timepoints->Capture For each time point Wash Wash Beads to Remove Plasma Proteins Capture->Wash Elute Elute ADC Wash->Elute Analysis Analyze via LC-MS (Intact Mass Analysis) Elute->Analysis Result Quantify Intact ADC and Released Payload Analysis->Result

Caption: Workflow for assessing ADC stability in human plasma.

Methodology:

  • Sample Preparation: Spike the purified ADC (from Protocol 1) into fresh human plasma to a final concentration of 100 µg/mL.[21]

  • Incubation: Incubate the plasma samples in a 37°C water bath.

  • Time Points: At specified time points (e.g., 0, 24, 48, 72, 144 hours), withdraw an aliquot of the plasma sample.

  • ADC Capture: To each aliquot, add Protein A/G magnetic beads to capture the ADC. Incubate for 1 hour at 4°C.

  • Washing: Use a magnetic stand to separate the beads. Discard the supernatant and wash the beads three times with ice-cold PBS to remove unbound plasma proteins.

  • Analysis: Elute the captured ADC from the beads using a low-pH elution buffer. Neutralize the sample and analyze by LC-MS to determine the amount of intact ADC remaining. Separately, analyze the plasma supernatant to quantify any released payload.

  • Data Interpretation: Plot the percentage of intact ADC versus time to determine the stability profile and calculate the in vitro half-life.[21]

Conclusion and Senior Scientist Recommendation

The evolution of linker technology from simple aliphatic chains to sophisticated, functionalized spacers reflects a maturing understanding of the complex interplay between a conjugate's structure and its in vivo performance.

While This compound and similar aliphatic linkers offer simplicity and a stable attachment point, their inherent hydrophobicity poses a significant liability, often leading to ADCs with poor biophysical properties and unfavorable pharmacokinetics. These linkers may only be suitable for payloads that are already highly hydrophilic or when a very low DAR is sufficient for efficacy.

In contrast, hydrophilic spacers , particularly PEG-based linkers, have become the industry standard for overcoming the challenges associated with hydrophobic payloads.[7][9] They are a critical enabling technology that allows for the development of stable, soluble, and effective ADCs with high drug loading. The empirical data overwhelmingly show that incorporating a hydrophilic spacer like PEG leads to conjugates with improved circulation times, better tumor accumulation, and a wider therapeutic window.[7][10]

For any research program aiming to develop a best-in-class ADC, especially when working with a hydrophobic payload, the strategic incorporation of a hydrophilic spacer is not just an option—it is a necessity for success.

References

  • Veranova. (n.d.). Understanding the Critical Role of Linkers in Advancing ADCs.
  • BOC Sciences. (n.d.). What Are ADC Linkers: Difference Between Cleavable and Non-Cleavable?.
  • BroadPharm. (2021, July 21). Cleavable vs. Non-Cleavable Linkers.
  • BroadPharm. (2021, July 21). What are ADC Linkers?.
  • AxisPharm. (n.d.). Peptide Linkers.
  • ProteoGenix. (2021, July 26). Cleavable versus non-cleavable ADC linker chemistry.
  • AxisPharm. (n.d.). Peptide Linkers.
  • BOC Sciences. (n.d.). Peptide Linkers in Antibody-Drug Conjugates.
  • WuXi AppTec DMPK. (2023, August 18). The Importance of Drug Conjugate Linker Design: Effect on the Pharmacokinetic (PK), Drug Efficacy, and Toxicity Profiles.
  • BOC Sciences. (2025, October 24). ADC Linker Technologies: Impact on Stability & Efficacy.
  • Creative Biolabs. (2025, June 07). Linkers in Antibody-Drug Conjugates.
  • PurePEG. (2025, July 23). Cleavable vs. Non-Cleavable PEG Linkers: Key Differences and Applications.
  • FCAD Group. (n.d.). PEG (Polyethylene Glycol) Linker Development.
  • WuXi AppTec DMPK. (2026, January 30). A Review on ADC Linkers: Cleavable and Non-Cleavable Linker Design and Stability Evaluation.
  • Li, J., et al. (2025, October 16). Linkers Having a Crucial Role in Antibody–Drug Conjugates. ResearchGate.
  • Lu, J., et al. (2016, April 14). Linkers Having a Crucial Role in Antibody–Drug Conjugates. PMC.
  • ADC Review. (2019, March 22). What are PEG Linkers?.
  • ACS Publications. (2025, December 01). Recent Advances in Peptide Linkers for Antibody-Drug Conjugates.
  • PurePEG. (n.d.). How to Choose the Right PEG Linker for Your Research and Applications.
  • Blum, G., et al. (n.d.). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody–Drug Conjugate Linker Chemistry. PMC.
  • Creative PEGWorks. (2023, November 08). PEG Linkers: Structure, Applications & Contributions.
  • Thermo Fisher Scientific. (n.d.). Polyethylene Glycol (PEG) and Pegylation of Proteins.
  • Sygnature Discovery. (n.d.). Linker Technologies in ADCs: How They Impact Efficacy & Stability.
  • Usama, S., et al. (2021, October 05). Targeted Fluorogenic Cyanine Carbamates Enable In Vivo Analysis of Antibody-Drug Conjugate Linker Chemistry. ChemRxiv.
  • MDPI. (2018, March 22). Hydrophilic Auristatin Glycoside Payload Enables Improved Antibody-Drug Conjugate Efficacy and Biocompatibility.
  • BOC Sciences. (2025, October 24). How ADC Linkers Work: Controlling Stability & Drug Release.
  • Dal Corso, A., et al. (2025, September 30). Polyethylene glycol-based linkers as hydrophilicity reservoir for antibody-drug conjugates.
  • ResearchGate. (2026, January 22). (PDF) Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody-Drug Conjugates.
  • Chen, Y., et al. (n.d.). Benzyl Ammonium Carbamates Undergo Two‐Step Linker Cleavage and Improve the Properties of Antibody Conjugates. PMC.
  • PurePEG. (2025, October 06). Hydrophilic vs. Hydrophobic PEG Linkers in Drug Design.
  • Kita, R., et al. (2022, April 19). Conjugation of oligonucleotides with activated carbamate reagents prepared by the Ugi reaction for oligonucleotide library synthesis. RSC Publishing.
  • ResearchGate. (2025, August 06). Carbamate Linker Strategy in Solid-Phase Synthesis of Amino-Functionalized Glycoconjugates for Attachment to Solid Surfaces and Investigation of Protein-Carbohydrate Interactions.
  • Google Patents. (n.d.). WO2015095755A1 - Methylene carbamate linkers for use with targeted-drug conjugates.
  • Google Patents. (n.d.). CN101784565B - Conjugates containing a hydrophilic spacer linker.
  • BenchChem. (2025). A Comparative Guide to the Conjugate Stability of Maleimide-Based Linkers.
  • Kopeček, J. (2024, May 17). HYDROPHILIC BIOMATERIALS: FROM CROSSLINKED AND SELF-ASSEMBLED HYDROGELS TO POLYMER-DRUG CONJUGATES AND DRUG-FREE MACROMOLECULAR THERAPEUTICS. PMC.
  • ADC Review. (2019, August 21). Using a Hydrophilic Spacer to Reduce Hepatic Uptake of HER2-Targeting Affibody-DM1 Drug Conjugates.
  • An, Z., et al. (2021, April 06). Antibody–drug conjugates: Recent advances in linker chemistry. PMC.
  • ChemRxiv. (n.d.). Self-Immolative Carbamate Linkers for CD19-Budesonide Antibody- Drug Conjugates.
  • Google Patents. (n.d.). JP5690589B2 - Conjugates containing hydrophilic spacer linkers.
  • PMC. (n.d.). Chemical Modification of Linkers Provides Stable Linker–Payloads for the Generation of Antibody–Drug Conjugates.
  • PurePEG. (2025, October 16). How Linker Chemistry Governs ADC Stability, Solubility, and Payload Release.
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Validating the Solid-State Architecture of Methyl (6-hydroxyhexyl)carbamate: A Crystallographic Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of polyurethane precursors and functionalized linkers, Methyl (6-hydroxyhexyl)carbamate represents a critical bifunctional scaffold.[1] While solution-phase NMR (


H, 

C) confirms molecular connectivity, it fails to capture the supramolecular organization—specifically the competition between carbamate (

) and hydroxyl (

) hydrogen bonding networks—that dictates physical stability and reactivity.[1]

This guide provides a definitive protocol for validating the structural identity of this compound using Single Crystal X-ray Diffraction (SC-XRD).[2][1] We contrast this with standard spectroscopic methods and provide a self-validating workflow for synthesis, crystallization, and structural refinement.

Part 1: The Structural Challenge

The molecule consists of a flexible hexamethylene spacer terminated by a methyl carbamate group and a primary alcohol.[1]

The Problem: In solution (NMR), the alkyl chain adopts a statistically averaged conformation (rapid tumbling). However, in the solid state, the molecule locks into a specific conformer (typically anti-periplanar) driven by lattice energy minimization. The Risk: Relying solely on NMR risks missing polymorphs where the flexible chain folds (gauche defects) or where head-to-tail packing creates unexpected solubility profiles.[2][1]

Comparative Analysis: SC-XRD vs. NMR

The following table outlines why SC-XRD is the requisite gold standard for this class of flexible linkers.

FeatureSolution NMR (

H/

C)
Single Crystal XRD (SC-XRD)Criticality for Drug Dev
State Isotropic Solution (Averaged)Anisotropic Solid (Fixed)High: Mimics drug product state.[2][1]
Conformation Rapid equilibrium (averaged

-couplings)
Precise Torsion AnglesHigh: Determines density/stability.[2][1]
H-Bonding Inferred (Chemical shift

)
Direct Visualization (

distance)
Critical: Defines solubility & melting point.[2][1]
Resolution Connectivity (Bond-to-Bond)Atomic Position (

Å)
High: Validates precise geometry.[2][1]
Dynamics High (T1/T2 relaxation)Thermal Ellipsoids (ADP)Med: Identifies flexible termini.

Part 2: Experimental Workflow

The validation process follows a strict linear causality: Purity


 Order 

Diffraction.
Diagram 1: Structural Validation Workflow

G Synth Synthesis (Aminohexanol + MC) Purify Purification (Flash Chrom.) Synth->Purify >98% Purity Cryst Crystallization (Slow Evap/Vapor Diff) Purify->Cryst Supersaturation Screen Unit Cell Screening Cryst->Screen Optical Check Collect Data Collection (Mo/Cu Source) Screen->Collect Singularity Solve Structure Solution (Direct Methods) Collect->Solve hkl Integration

Caption: Step-by-step workflow from crude synthesis to refined crystal structure. Green nodes indicate critical quality control checkpoints.

Part 3: Detailed Protocols

Synthesis of the Analyte

To ensure the crystal grown is the target molecule, we synthesize it via a controlled Schotten-Baumann type reaction.

  • Reagents: 6-amino-1-hexanol (1.0 eq), Methyl chloroformate (1.1 eq), Triethylamine (1.2 eq), DCM (anhydrous).[2][1]

  • Procedure:

    • Dissolve 6-amino-1-hexanol in DCM at 0°C under

      
      .
      
    • Add Triethylamine (TEA) as the HCl scavenger.[1]

    • Dropwise addition of Methyl chloroformate (maintaining T < 5°C to prevent O-acylation).

    • Mechanistic Check: The amine is significantly more nucleophilic than the alcohol; however, temperature control is vital to prevent carbonate side-products.[1]

    • Quench with water, extract with DCM, and dry over

      
      .
      
    • Purification: Silica gel column (Hexane:EtOAc 1:1). Target

      
      .[2][1]
      
Crystallization Strategy (The "Art" of the Science)

Flexible alkyl chains are notoriously difficult to crystallize due to high entropic degrees of freedom.[1] We employ a Binary Solvent Vapor Diffusion method to force ordering.[2][1]

  • Solvent System:

    • Solvent (Good): Methanol or Ethanol (Polar, dissolves H-bond donors).[2][1]

    • Anti-solvent (Bad):[2][1] Diethyl Ether or Pentane.[2][1]

  • Protocol:

    • Dissolve 20 mg of pure compound in 0.5 mL Methanol in a small vial (inner vial).

    • Place this open vial inside a larger jar containing 5 mL Diethyl Ether (outer reservoir).

    • Seal the outer jar.[1]

    • Mechanism: Ether vapor slowly diffuses into the Methanol, lowering the solubility gradually.[1] This promotes few, high-quality nucleation events rather than rapid precipitation.[2][1]

    • Timeframe: 2–5 days at 4°C.[2][1]

X-Ray Data Collection & Refinement

Once a block-like crystal (


 mm) is harvested:
  • Mounting: Mount on a MiTeGen loop using Paratone oil.[2][1]

  • Temperature: Cool to 100 K (Liquid

    
     stream).
    
    • Reasoning: Freezing thermal motion is essential for flexible hexyl chains to resolve atomic positions clearly.[2][1]

  • Source: Mo-K

    
     (
    
    
    
    Å) is preferred for resolution, though Cu-K
    
    
    is acceptable for organic light atoms.[2][1]
  • Refinement Criteria (Pass/Fail):

    • R-factor (

      
      ):  Must be 
      
      
      
      for publication quality.
    • Goodness of Fit (GoF): Target range 0.9 – 1.1.

    • Disorder: If the hexyl chain shows high thermal ellipsoids, model with a two-part disorder disorder (e.g., PART 1 / PART 2 instructions in SHELXL).

Part 4: Structural Interpretation & Logic[2]

The value of this experiment lies in revealing the Hydrogen Bonding Architecture . In the solid state, this compound acts as both a donor and acceptor.[2][1]

The Competition Logic

The crystal lattice is defined by the competition between two "Supramolecular Synthons":

  • Carbamate Homodimer:

    
     (Strong, directional).[2][1]
    
  • Hydroxyl Chain:

    
     (Cooperative chains).
    
Diagram 2: H-Bonding Interaction Map

H_Bonding cluster_legend Interaction Type Mol_A Molecule A (Reference) NH_A N-H (Donor) Mol_A->NH_A CO_A C=O (Acceptor) Mol_A->CO_A OH_A O-H (Dual) Mol_A->OH_A Mol_B Molecule B (Neighbor) Mol_B->CO_A Reciprocal Interaction Mol_C Molecule C (Neighbor) NH_A->Mol_B H-Bond to C=O (1.9 Å) OH_A->Mol_C H-Bond to OH (Cooperative) Strong Primary Motif (Carbamate) Weak Secondary Motif (Hydroxyl)

Caption: Interaction map showing the dual H-bond donor/acceptor capability. The N-H...O=C interaction typically drives the primary lattice stability.

Expected Outcome

Based on analogous linear carbamates (e.g., hexyl carbamate derivatives), you should expect:

  • Space Group: Monoclinic (

    
    ) or Triclinic (
    
    
    
    ).[2][1]
  • Packing: A "herringbone" or layered structure where polar heads (carbamates) cluster together, and non-polar hexyl chains align in parallel to maximize Van der Waals interactions.[1]

  • Conformation: The hexyl chain will likely adopt an all-trans planar conformation to facilitate tight packing.[2][1]

References

  • Cambridge Crystallographic Data Centre (CCDC). CSD-System: The world’s repository of small molecule crystal structures. [Link][2][1]

  • Bernstein, J. (2002).[2] Polymorphism in Molecular Crystals. Oxford University Press.[2][1] (Foundational text on lattice energy and packing). [Link][2][1]

  • Hsu, I. J., et al. (2006).[1] Methyl N-cyclohexylcarbamate.[2][1] Acta Crystallographica Section E. (Analogous carbamate packing motifs). [Link]

  • PubChem. tert-Butyl N-(6-hydroxyhexyl)carbamate (Structure & Properties). [Link][2][1][3]

  • Sheldrick, G. M. (2015).[2] Crystal structure refinement with SHELXL. Acta Crystallographica Section C. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.